2,4,6-Trimethoxy-beta-nitrostyrene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3/b5-4+ |
InChI Key |
URHPFHDNYKOMAI-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,4,6-trimethoxy-β-nitrostyrene, a valuable precursor in organic synthesis. The primary synthetic route involves a Henry condensation reaction, also known as a nitroaldol reaction, between 2,4,6-trimethoxybenzaldehyde and nitromethane. This document details the experimental protocols, relevant chemical data, and a visual representation of the synthetic workflow.
Chemical Properties and Data
2,4,6-Trimethoxy-β-nitrostyrene, with the IUPAC name 1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene, is characterized by a benzene ring substituted with three methoxy groups and a β-nitrostyrene moiety.[1] The presence of the electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack, a key feature of its reactivity.[1] The compound typically exists in the more stable trans (E) configuration.[1]
Table 1: Physicochemical Properties of 2,4,6-Trimethoxy-β-nitrostyrene
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| CAS Number | 216433-58-8 | [2] |
| Appearance | Yellow solid (predicted based on analogs) | N/A |
| Melting Point | Not available in searched literature | N/A |
Table 2: Spectroscopic Data for 2,4,6-Trimethoxy-β-nitrostyrene
| Spectroscopy | Data |
| ¹H NMR | Data not available in searched literature. Predicted signals would correspond to aromatic, vinylic, and methoxy protons. |
| ¹³C NMR | Data not available in searched literature. Predicted signals would correspond to carbons of the benzene ring, vinyl group, and methoxy groups. |
Synthesis Protocol: Henry Condensation
The most common method for synthesizing 2,4,6-trimethoxy-β-nitrostyrene is the Henry reaction, which involves the base-catalyzed condensation of 2,4,6-trimethoxybenzaldehyde with nitromethane.[1] The initial product, a β-nitro alcohol, typically dehydrates in situ to yield the final nitrostyrene.[1] Various catalysts and solvent systems can be employed to facilitate this transformation.
Experimental Protocol using Ammonium Acetate Catalyst
This protocol is a representative example of a common method for the synthesis of β-nitrostyrenes.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ice water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in glacial acetic acid (e.g., 20 mL), add nitromethane (6.9 equivalents) followed by 2,4,6-trimethoxybenzaldehyde (1 equivalent).
-
Heat the mixture to reflux (approximately 100°C) and maintain for six hours.
-
After reflux, cool the reaction mixture to room temperature and allow it to stir overnight.
-
Pour the resulting solution into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.
-
The pure product can be obtained by silica gel column chromatography using a suitable eluent system such as ethyl acetate and hexane.
Note: A reported method for a similar synthesis using a methylamine catalyst achieved a 95% yield at milder temperatures (40-50°C).
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2,4,6-trimethoxy-β-nitrostyrene via the Henry condensation reaction.
Caption: Synthetic workflow for 2,4,6-trimethoxy-β-nitrostyrene.
Logical Relationship of the Henry Reaction
The following diagram outlines the mechanistic steps of the base-catalyzed Henry condensation.
Caption: Mechanism of the Henry condensation reaction.
References
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-Trimethoxy-beta-nitrostyrene, a substituted β-nitrostyrene with potential applications in organic synthesis and drug discovery. The document covers its physical and chemical characteristics, spectral data, synthesis and reactivity, and explores its potential biological significance. Due to the limited availability of experimental data for this specific isomer, this guide also draws upon information from closely related analogues to provide a broader context for its behavior.
Introduction
β-Nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene double bond. The presence of the electron-withdrawing nitro group makes the double bond electron-deficient and, therefore, highly reactive towards nucleophiles. This reactivity makes β-nitrostyrenes valuable intermediates in a variety of organic transformations, serving as precursors for the synthesis of amino compounds, and various heterocyclic structures.
This compound, with its unique substitution pattern on the aromatic ring, presents an interesting case for studying the influence of multiple electron-donating methoxy groups on the reactivity of the β-nitrostyrene scaffold. This guide aims to consolidate the available information on its chemical properties to support further research and development.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that some of the data, particularly the boiling point, is based on computational predictions due to a lack of experimentally determined values in the literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene | [1] |
| CAS Number | 216433-58-8 | [2] |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Boiling Point | 405.726 °C (Predicted) | [3] |
| Density | 1.204 g/cm³ | [3] |
| Refractive Index | 1.553 | [3] |
| XLogP3 | 2.483 | [3] |
| PSA | 73.51 Ų | [3] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the methoxy group protons. The vinylic protons would likely appear as doublets with a large coupling constant, indicative of a trans configuration.
-
¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework of the molecule, with distinct peaks for the aromatic carbons, the vinylic carbons, and the methoxy carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the carbon-carbon double bond (around 1630 cm⁻¹), and the C-O bonds of the methoxy groups.
-
UV-Vis Spectroscopy: The UV-Vis spectrum would likely exhibit strong absorption bands in the ultraviolet region, corresponding to the π-π* transitions of the conjugated system.
Synthesis and Reactivity
Synthesis
The primary route for the synthesis of this compound is the Henry condensation (nitroaldol reaction) of 2,4,6-trimethoxybenzaldehyde with nitromethane.[1] This reaction is typically catalyzed by a base.
Experimental Protocol: General Procedure for the Henry Reaction
This protocol is a generalized procedure based on methods for synthesizing other substituted β-nitrostyrenes and should be optimized for the specific synthesis of the 2,4,6-trimethoxy isomer.
-
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other suitable base catalyst like an amine)
-
Glacial acetic acid (as solvent)
-
-
Procedure:
-
Dissolve 2,4,6-trimethoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of nitromethane to the solution.
-
Add a catalytic amount of ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
-
Logical Relationship of the Henry Reaction
References
An In-depth Technical Guide to 2,4,6-Trimethoxy-β-nitrostyrene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical whitepaper provides a comprehensive overview of 2,4,6-Trimethoxy-β-nitrostyrene, a substituted nitrostyrene of significant interest in synthetic organic chemistry. This document details its chemical identity, physical properties, synthesis methodologies, and key chemical reactions. Particular emphasis is placed on its role as a versatile intermediate in the synthesis of phenethylamines, a class of compounds with broad pharmacological applications. This guide consolidates available data, presents detailed experimental protocols, and illustrates key chemical transformations through structured diagrams to serve as a vital resource for professionals in research and drug development.
Chemical Identity and Properties
2,4,6-Trimethoxy-β-nitrostyrene is an aromatic organic compound characterized by a benzene ring substituted with three methoxy groups and a β-nitrostyrene moiety.[1] The electron-donating nature of the three methoxy groups significantly influences the reactivity of the aromatic ring and the nitroalkene functional group.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 216433-58-8 | [2][3] |
| Molecular Formula | C₁₁H₁₃NO₅ | [1][2] |
| Molecular Weight | 239.23 g/mol | [1][2] |
| IUPAC Name | 1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene | [1] |
| Synonyms | 1,3,5-Trimethoxy-2-(2-nitroethenyl)benzene | [2] |
| Appearance | Pale yellow to orange crystalline solid (presumed, based on related compounds) | [4] |
| Stereochemistry | Typically exists in the more stable trans (E) configuration.[1] |
Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene
The primary and most documented method for synthesizing 2,4,6-Trimethoxy-β-nitrostyrene is the Henry reaction, also known as a nitroaldol condensation.[1] This reaction involves the base-catalyzed condensation of 2,4,6-trimethoxybenzaldehyde with nitromethane.[1] The initial β-nitro alcohol product readily dehydrates, often in situ, to yield the final nitrostyrene.[1]
Various catalytic systems can be employed to facilitate this condensation, each with specific advantages regarding reaction conditions and yield.
Table 2: Catalytic Systems for the Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene
| Catalyst | Solvent | Typical Conditions | Reported Yield | Reference |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | High (not specified) | [1] |
| Methylamine (aq.) | Not specified | 40-50°C | 95% | [1] |
| Cyclohexylamine | Acetic Acid | ~95°C | High (not specified) | [1] |
| Microwave-Assisted | Solvent-free, with catalyst (e.g., cyclohexylamine) | Microwave irradiation | Rapid, High (not specified) | [1] |
Detailed Experimental Protocols
Protocol 3.1.1: Synthesis via Ammonium Acetate Catalysis
This protocol is based on the classical Henry condensation method.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid.
-
Addition of Reagents: Add nitromethane (3 to 5 equivalents) to the solution.[1] Subsequently, add ammonium acetate (0.25 to 0.3 equivalents) as the catalyst.[1]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[5] A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.[6] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1][6]
Protocol 3.1.2: Synthesis via Primary Amine Catalysis (Methylamine)
This method utilizes a primary amine catalyst, often at milder temperatures.
-
Reactant Preparation: Combine 2,4,6-trimethoxybenzaldehyde (1.0 equivalent) and nitromethane (3-5 equivalents) in a suitable reaction vessel.
-
Catalyst Addition: Add an aqueous solution of methylamine to the mixture.[1]
-
Reaction: Heat the mixture to 40-50°C, stirring until the reaction is complete as indicated by TLC.[1]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 3.1.1. A reported yield for this method is 95%.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,4,6-Trimethoxy-β-nitrostyrene.
Chemical Reactivity and Transformations
2,4,6-Trimethoxy-β-nitrostyrene serves as a key precursor for synthesizing substituted phenethylamines, which are of high interest in medicinal chemistry and drug development.[7] The primary transformation is the reduction of the nitro group.
Reduction to 2,4,6-Trimethoxyphenethylamine
The conversion of the nitrostyrene to the corresponding phenethylamine involves the reduction of both the carbon-carbon double bond and the nitro group.
Table 3: Reducing Agents for Nitrostyrene Transformation
| Reducing Agent | Product | Key Considerations | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 2,4,6-Trimethoxyphenethylamine | Reduces both the C=C bond and the nitro group. Requires anhydrous conditions (e.g., dry THF). | [1] |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2,4,6-Trimethoxyphenethylamine | High-yielding alternative to metal hydrides. | [1] |
| Sodium Borohydride (NaBH₄) | 1-(2,4,6-trimethoxyphenyl)-2-nitroethane | Primarily reduces the C=C double bond, leaving the nitro group intact. A 4-molar equivalent is often recommended to avoid dimer byproducts. | [1][8] |
Reduction Pathway Diagram
Caption: Key reduction pathways for 2,4,6-Trimethoxy-β-nitrostyrene.
Biological and Pharmacological Context
While specific signaling pathways for 2,4,6-Trimethoxy-β-nitrostyrene are not extensively documented in available literature, the broader class of β-nitrostyrene derivatives has demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[9][10] For instance, other nitrostyrene derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS), subsequent DNA damage, and mitochondrial dysfunction.[9]
The primary significance of 2,4,6-Trimethoxy-β-nitrostyrene in drug development lies in its role as a direct precursor to substituted phenethylamines and amphetamines.[1][7] The reduction of a β-methyl-β-nitrostyrene, for example, directly yields the corresponding amphetamine.[1] This synthetic relationship positions 2,4,6-Trimethoxy-β-nitrostyrene as a critical building block for exploring novel psychoactive and therapeutic agents.
Logical Relationship Diagram
Caption: Role of 2,4,6-Trimethoxy-β-nitrostyrene in drug development.
Safety and Toxicology
Specific toxicological data for 2,4,6-Trimethoxy-β-nitrostyrene is not thoroughly investigated. However, compounds in the nitrostyrene class are generally treated with caution. β-Nitrostyrene itself is known to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract, and can cause lachrymation.[11] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2,4,6-Trimethoxy-β-nitrostyrene, identified by CAS number 216433-58-8, is a valuable synthetic intermediate. Its preparation is reliably achieved through the Henry condensation of 2,4,6-trimethoxybenzaldehyde and nitromethane using various catalytic systems. The compound's primary utility lies in its efficient reduction to 2,4,6-trimethoxyphenethylamine, making it a cornerstone for the synthesis of a wider class of pharmacologically relevant molecules. While direct biological data on this specific compound is limited, its structural relationship to other bioactive nitrostyrenes and its role as a precursor for drug candidates underscore its importance for researchers in organic synthesis and medicinal chemistry. Further investigation into its biological activity and toxicological profile is warranted.
References
- 1. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 2. This compound - nitro olefines - ReseaChem GmbH [shop.reseachem.ch]
- 3. This compound, >95% CAS#: 216433-58-8 [amp.chemicalbook.com]
- 4. BETA-NITRO-3,4,5-TRIMETHOXYSTYRENE ; 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROETHENE ; 3,4,5-TriMeOP2NE ; 3,4,5-Trimethoxynitrostyrene - SYNTHETIKA [synthetikaeu.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 8. 3,4,5-TMBA to TMA or M question , Hive Methods Discourse [chemistry.mdma.ch]
- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Formation of 2,4,6-Trimethoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 2,4,6-trimethoxy-beta-nitrostyrene, a key intermediate in the synthesis of various pharmacologically active compounds. The document details the underlying reaction mechanism, provides a comparative analysis of synthetic methodologies through quantitative data, outlines a detailed experimental protocol, and includes visual diagrams to illustrate the chemical pathways and procedural workflows.
Core Synthesis Mechanism: The Henry Reaction and Subsequent Dehydration
The formation of this compound is primarily achieved through a two-step sequence initiated by a Henry (or nitroaldol) reaction, followed by dehydration.[1][2] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde, in this case, 2,4,6-trimethoxybenzaldehyde, with a nitroalkane, nitromethane, in the presence of a base.[1]
The reaction mechanism proceeds as follows:
-
Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[1][2]
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2,4,6-trimethoxybenzaldehyde.[1]
-
Protonation: The resulting β-nitro alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol intermediate.[1]
-
Dehydration: The β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the final product, this compound. This step is often facilitated by the reaction conditions, particularly when heated in the presence of a catalyst like ammonium acetate in acetic acid, or with stronger bases.[3]
The overall reaction results in the formation of a new carbon-carbon double bond, yielding the target nitrostyrene. The trans (E) isomer is the thermodynamically favored and typically isolated product.[4]
Caption: Mechanism of the Henry reaction followed by dehydration.
Quantitative Data and Catalyst Comparison
The choice of catalyst and reaction conditions significantly influences the yield of the nitrostyrene product. While various bases can be employed, primary amines such as methylamine have been shown to be particularly effective, offering high yields under relatively mild conditions. The following table summarizes reported yields for the synthesis of various substituted nitrostyrenes, highlighting the efficacy of the methylamine catalyst system.
| Aromatic Aldehyde | Catalyst System | Reaction Time (approx.) | Temperature | Yield (%) | Reference |
| 2,4,6-Trimethoxybenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 95% | [5] |
| 1-Phenylbenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 92% | [5] |
| 2-Methoxybenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 94% | [5] |
| 4-Methoxybenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 92% | [5] |
| 2,4-Dimethoxybenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 97% | [5] |
| 2,5-Dimethoxybenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 97% | [5] |
| 2,4,5-Trimethoxybenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 89% | [5] |
| 3,4,5-Trimethoxybenzaldehyde | Methylamine (aq), Alcohol | 45 min | 40-50°C | 92% | [5] |
| para-substituted aldehyde | Ammonium Acetate, Acetic Acid | 6 hours | 100°C (reflux) | Variable | [6] |
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
| Technique | Data Type | Expected Characteristics |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons, vinylic protons of the nitrostyrene moiety, and the protons of the three methoxy groups. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for each unique carbon, including those in the benzene ring, the vinyl group, and the methoxy groups. |
| IR | Wavenumber (cm⁻¹) | Characteristic peaks for the nitro group (NO₂), carbon-carbon double bond (C=C), and aromatic C-H and C-O stretches. |
| MS | m/z | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₅: 239.23 g/mol ).[4] |
Note: Specific peak positions and splitting patterns will depend on the solvent and instrument used for analysis.
Detailed Experimental Protocol
This protocol is adapted from a general, high-yield procedure for the synthesis of nitrostyrenes using a methylamine catalyst.[5]
Materials and Equipment:
-
2,4,6-Trimethoxybenzaldehyde (100 mmol)
-
Nitromethane (105 mmol)
-
Methylamine (15-20 mmol, as a 10-20% aqueous solution)
-
Methanol, Ethanol, or Isopropyl Alcohol (approx. 25 mL)
-
Glacial Acetic Acid (25 mmol)
-
250 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Water bath
-
Apparatus for vacuum filtration
-
Recrystallization solvent (Methanol, Ethanol, or Isopropyl Alcohol)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethoxybenzaldehyde (100 mmol), nitromethane (105 mmol), and enough alcohol (approx. 25 mL) to ensure the mixture is stirrable.
-
Begin stirring and add the aqueous methylamine solution (15-20 mmol) in one portion.
-
Place the reaction flask in a water bath and heat to 40-50°C.
-
Maintain this temperature and continue stirring for approximately 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Once the reaction is complete, add glacial acetic acid (25 mmol) to the reaction mixture.
-
Cool the flask, for instance by placing it in a freezer, until crystallization of the product is complete.
-
Break up the solid product with a spatula and transfer it to a filter funnel for vacuum filtration.
-
Wash the collected solid with water to remove most of the methylamine acetate.
-
Recrystallize the crude product from a suitable alcohol (Methanol, Ethanol, or Isopropyl Alcohol) to yield pure this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 6. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Reduction of 2,4,6-Trimethoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxy-beta-nitrostyrene is a key synthetic intermediate in the preparation of 2,4,6-trimethoxyphenethylamine (TMPEA-6), a positional isomer of the psychoactive compound mescaline.[1] The reduction of the nitroalkene moiety in this compound to the corresponding amine is a critical step in its synthesis. This document provides detailed application notes and experimental protocols for several common reduction methods. The choice of method can significantly impact yield, purity, safety, and scalability, making a comparative understanding essential for researchers in organic synthesis and drug development.
Physicochemical Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₁₁H₁₃NO₅ | 239.23 | Yellow crystalline solid |
| 2,4,6-Trimethoxyphenethylamine | C₁₁H₁₇NO₃ | 211.26 | - |
Overview of Reduction Methods
The reduction of a β-nitrostyrene involves the saturation of the carbon-carbon double bond and the reduction of the nitro group to a primary amine. Several established methods achieve this transformation, each with distinct advantages and disadvantages. This guide details the following key methods:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful and widely used method, though it requires stringent anhydrous and inert atmosphere conditions.
-
Sodium Borohydride and Copper(II) Chloride Reduction: A modern, one-pot method that is rapid, high-yielding, and avoids the need for an inert atmosphere.[2][3][4][5]
-
Catalytic Hydrogenation: A clean and efficient method employing a metal catalyst (e.g., Palladium on Carbon) and hydrogen gas.
-
Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) Reduction: A versatile and powerful reducing agent that is a good substitute for LAH and is easier to handle as it is non-pyrophoric.
-
Béchamp Reduction (Iron in Acid): A classical and cost-effective method using iron metal in an acidic medium.[6][7][8]
The following sections provide detailed protocols for each of these methods, a comparative summary of their quantitative aspects, and logical workflow diagrams to aid in experimental planning.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative parameters for the different reduction methods of β-nitrostyrenes to provide a basis for comparison. Yields are often substrate-dependent, and the values presented are indicative of what can be expected for similar compounds.
| Method | Reducing Agent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Features & Drawbacks |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | Anhydrous Ether, THF | Reflux | 48 hours[9] | ~60% | Features: Potent reducing agent. Drawbacks: Pyrophoric, requires stringent anhydrous and inert conditions, long reaction times, moderate yields.[10][11][12][13][14] |
| Sodium Borohydride/Copper(II) Chloride | NaBH₄ / CuCl₂ | Isopropanol | 80 | 10-30 min | 62-83%[3][4][5] | Features: Rapid, high-yielding, one-pot, no inert atmosphere required.[2][3][4][5] Drawbacks: Requires careful temperature control. |
| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol, Acetic Acid | Room Temp. to 0 | 3-24 hours | 65-99% | Features: High yields, clean reaction. Drawbacks: Requires specialized hydrogenation equipment, catalyst can be flammable.[15][16][17] |
| Red-Al® | Na(MeOCH₂CH₂)₂AlH₂ | Toluene, Benzene | Reflux | 2-17 hours[18] | 75-87%[18] | Features: High yields, non-pyrophoric alternative to LAH.[19] Drawbacks: Moisture-sensitive, requires anhydrous conditions.[19][20][21] |
| Béchamp Reduction | Fe / HCl | Ethanol, Water | Reflux | 1 hour[8] | Broad range | Features: Cost-effective, uses readily available reagents. Drawbacks: Generates significant iron sludge waste, can be difficult to work up.[6][7][8] |
Experimental Protocols
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
Introduction: This protocol describes the reduction of this compound using the powerful reducing agent lithium aluminum hydride (LAH). This method requires strict adherence to anhydrous and inert atmosphere techniques due to the high reactivity and pyrophoric nature of LAH.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1.5 N Sulfuric acid (H₂SO₄)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Dry, nitrogen-flushed, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Soxhlet extractor (optional, for slow addition of substrate)[9]
Procedure:
-
In a dry, nitrogen-flushed three-necked round-bottom flask, a suspension of LAH (e.g., 2 g) in anhydrous diethyl ether (e.g., 200 mL) is prepared and brought to a gentle reflux.[9]
-
A solution of this compound (e.g., 2.4 g) in anhydrous diethyl ether is added dropwise to the refluxing LAH suspension. The addition should be slow to control the exothermic reaction. For substrates with low solubility, a Soxhlet extractor can be used for continuous addition.[9]
-
After the addition is complete, the reaction mixture is maintained at reflux for an extended period, typically 48 hours, to ensure complete reduction.[9]
-
After the reflux period, the reaction flask is cooled in an ice bath.
-
The excess LAH is quenched by the slow, cautious, dropwise addition of 1.5 N sulfuric acid (e.g., 150 mL). This is a highly exothermic process that generates hydrogen gas and should be performed with extreme care in a well-ventilated fume hood.
-
The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4,6-trimethoxyphenethylamine.
-
Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive compound. It can ignite spontaneously in moist air or upon contact with water.[10][11][14]
-
All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon).[11]
-
All glassware must be thoroughly dried before use.
-
Personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and gloves, is mandatory.[11]
-
A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[10] Do not use water or carbon dioxide-based extinguishers.[10]
Workflow Diagram:
Caption: Workflow for LAH Reduction.
Protocol 2: Sodium Borohydride and Copper(II) Chloride Reduction
Introduction: This protocol details a rapid and efficient one-pot reduction of this compound using sodium borohydride in the presence of copper(II) chloride. This method is advantageous due to its mild conditions, high yields, and the avoidance of pyrophoric reagents and inert atmosphere requirements.[2][3][4][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol (2-PrOH)
-
35% Sodium hydroxide (NaOH) solution
-
2 N Hydrochloric acid (HCl) in diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.
-
Add copper(II) chloride (catalytic amount) to the solution and stir.
-
Heat the mixture to 80°C.
-
Add sodium borohydride (multiple equivalents) portion-wise to the heated solution. The reaction is exothermic and may cause vigorous bubbling.
-
After the addition is complete, maintain the reaction at 80°C for 10-30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a 35% solution of NaOH (e.g., 10 mL) while stirring.
-
Extract the mixture with isopropanol (3 x 10 mL).
-
Combine the organic extracts, dry thoroughly over MgSO₄, and filter.
-
The product can be isolated by concentrating the filtrate under reduced pressure.
-
For purification as the hydrochloride salt, dissolve the residue in diethyl ether and precipitate the amine salt by adding an excess of 2 N HCl in diethyl ether. The vessel can be cooled to 5°C to aid precipitation.
-
Filter the solid, wash with cold diethyl ether, and dry under reduced pressure to obtain the pure 2,4,6-trimethoxyphenethylamine hydrochloride.
Safety Precautions:
-
Sodium borohydride reacts with water to produce flammable hydrogen gas.[22]
-
The reaction with copper(II) chloride and sodium borohydride can be vigorous. Add the borohydride slowly and in portions.
-
Copper(II) chloride is harmful if swallowed or in contact with skin and can cause serious eye damage.[23][24]
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
Workflow Diagram:
Caption: Workflow for NaBH₄/CuCl₂ Reduction.
Protocol 3: Catalytic Hydrogenation
Introduction: This protocol outlines the reduction of this compound via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is known for its high yields and clean reaction profiles, though it requires a hydrogen source and appropriate pressure-rated equipment.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 N Hydrochloric acid (HCl)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon filled with H₂)
-
Celite for filtration
Procedure:
-
In a hydrogenation flask, dissolve this compound in methanol or ethanol.
-
Add 1 N HCl to the solution.
-
Carefully add 10% Pd/C to the mixture under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle several times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC or hydrogen uptake), carefully vent the excess hydrogen in a fume hood.
-
Purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite in the air. Keep it wet.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization, typically after conversion to a salt.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care, preferably in a wet state or under an inert atmosphere.[15][16][17]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby.
-
Use appropriate pressure-rated glassware and equipment for hydrogenation.
-
Conduct the reaction in a well-ventilated fume hood.
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Protocol 4: Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) Reduction
Introduction: This protocol describes the use of Red-Al®, a powerful reducing agent that is a safer alternative to LAH. It is typically supplied as a solution in toluene. This method offers high yields and is effective for a range of nitrostyrenes.
Materials:
-
This compound
-
Red-Al® (70% solution in toluene)
-
Anhydrous toluene or benzene
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous reaction vessel with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add the Red-Al® solution and dilute with an equal volume of anhydrous toluene.
-
Dissolve the this compound in anhydrous toluene.
-
Add the nitrostyrene solution dropwise to the Red-Al® solution at a rate that maintains the reaction temperature below 70°C. The reaction is exothermic.
-
After the addition is complete, heat the mixture under reflux for 2-17 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully hydrolyze the reaction mixture by the slow, portion-wise addition of 5% aqueous NaOH. Unreacted Red-Al® will react violently with water, so the initial additions should be very cautious.
-
After hydrolysis, the mixture will separate into an organic and an aqueous layer. Separate the layers.
-
Wash the organic layer twice with water to remove 2-methoxyethanol formed during hydrolysis.
-
The product can be extracted from the organic layer by acidification with dilute HCl, followed by basification of the aqueous layer and extraction with a suitable organic solvent (e.g., DCM or toluene).
-
The final product is obtained by evaporation of the solvent from the organic extracts.
Safety Precautions:
-
Red-Al® is moisture-sensitive and reacts violently with water.[19][20][21]
-
The reaction and workup should be performed in a well-ventilated fume hood.
-
Toluene and benzene are flammable and toxic.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Workflow Diagram:
Caption: Workflow for Red-Al® Reduction.
Protocol 5: Béchamp Reduction (Iron in Acid)
Introduction: The Béchamp reduction is a classical method for the reduction of aromatic nitro compounds using iron metal in the presence of an acid, typically hydrochloric acid. It is a cost-effective method but can be heterogeneous and require careful workup to remove iron byproducts.
Materials:
-
This compound
-
Iron powder or filings
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer.
Procedure:
-
In a three-necked round-bottom flask, place ethanol, this compound, and iron powder.
-
Heat the mixture to approximately 60°C with vigorous stirring.
-
Add concentrated hydrochloric acid dropwise over a period of about 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour, or until the iron powder has mostly dissolved.[8]
-
Cool the reaction mixture and pour it into a larger beaker containing water.
-
Neutralize the mixture with a solution of sodium hydroxide or sodium carbonate. This will precipitate iron hydroxides as a sludge.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved through vacuum distillation or chromatography.
Safety Precautions:
-
The reaction generates hydrogen gas and is exothermic.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
The workup involves the formation of a large amount of iron sludge, which can make extractions difficult.
-
Perform the reaction in a well-ventilated fume hood.
Workflow Diagram:
Caption: Workflow for Béchamp Reduction.
References
- 1. 2,4,6-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.fr [fishersci.fr]
- 14. nj.gov [nj.gov]
- 15. carlroth.com [carlroth.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 19. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. nj.gov [nj.gov]
- 23. uprm.edu [uprm.edu]
- 24. fishersci.com [fishersci.com]
Application Notes and Protocols: Catalytic Hydrogenation of 2,4,6-Trimethoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,4,6-Trimethoxy-beta-nitrostyrene to synthesize 2,4,6-trimethoxyphenethylamine. This transformation is a crucial step in the synthesis of various research chemicals and potential pharmaceutical compounds. The protocols outlined below are based on established methods for the reduction of β-nitrostyrenes, offering guidance on catalyst selection, reaction conditions, and product isolation.
Introduction
This compound is a substituted nitrostyrene that serves as a valuable precursor in organic synthesis. The reduction of the nitroalkene functionality is a key transformation, yielding the corresponding phenethylamine, 2,4,6-trimethoxyphenethylamine. This product is a positional isomer of the well-known psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine) and is of significant interest in medicinal chemistry and pharmacological research.[1][2][3] Catalytic hydrogenation is a widely employed, efficient, and scalable method for this reduction, offering high yields and clean conversions.[4][5][6]
Chemical Properties
A summary of the chemical properties of the starting material and the final product is provided in the table below.
| Property | This compound | 2,4,6-trimethoxyphenethylamine |
| Molecular Formula | C₁₁H₁₃NO₅[4] | C₁₁H₁₇NO₃[1] |
| Molecular Weight | 239.23 g/mol [4] | 211.26 g/mol [1] |
| IUPAC Name | 1,3,5-trimethoxy-2-[(E)-2-nitroethenyl]benzene[4] | 2-(2,4,6-trimethoxyphenyl)ethanamine[1] |
| CAS Number | 216433-58-8[7] | 15873-23-1[1] |
Catalytic Hydrogenation: An Overview
The catalytic hydrogenation of a β-nitrostyrene involves the reduction of both the carbon-carbon double bond and the nitro group to a single bond and an amino group, respectively. This is typically achieved using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of a hydrogen source.[4][5] The reaction can also be performed with other catalysts such as palladium black.[5][8] The choice of solvent and the addition of an acid can significantly influence the reaction rate and yield.
Experimental Protocols
Two primary protocols for the catalytic hydrogenation of nitrostyrenes are detailed below, adapted for the specific substrate this compound.
Protocol 1: Hydrogenation using Palladium on Charcoal (Pd/C)
This protocol is a common and effective method for the reduction of β-nitrostyrenes.[4][5]
Materials:
-
This compound
-
10% Palladium on charcoal (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1N Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Acidification: To this solution, add 1N aqueous HCl (5 eq).[5]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.1 g per 0.5 g of nitrostyrene).[5]
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (repeat 3 times). Then, introduce hydrogen gas to the desired pressure (typically 50 psi or 3 atm).[5]
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC). The reaction is often run overnight.[5]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Neutralize the aqueous residue with a base solution (e.g., NaOH or NH₄OH) and extract the product with a suitable organic solvent like dichloromethane (3 x volume).[5][8]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethoxyphenethylamine.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Protocol 2: Hydrogenation using Palladium Black
This protocol provides an alternative catalytic system for the reduction.
Materials:
-
This compound
-
Palladium black
-
Glacial Acetic Acid (AcOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for hydrogenation
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Pre-saturation: In a hydrogenation flask, suspend palladium black in glacial acetic acid.[5][8] Vigorously stir the suspension and saturate with hydrogen gas for approximately 30 minutes.
-
Acidification: Carefully add concentrated sulfuric acid to the catalyst suspension and continue to saturate with hydrogen for another 15 minutes.[5][8]
-
Substrate Addition: Prepare a suspension of this compound in glacial acetic acid. Add this suspension to the activated catalyst mixture in small portions while maintaining a continuous flow of hydrogen.[5][8]
-
Reaction Monitoring: Continue vigorous stirring under a hydrogen atmosphere (1 atm) until the theoretical amount of hydrogen has been absorbed.[5][8]
-
Work-up: After the reaction is complete, filter off the palladium black catalyst.
-
Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and make it alkaline with a NaOH solution. Extract the product with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification (Optional): The product can be purified by distillation or chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the catalytic hydrogenation of nitrostyyrenes, which can be adapted for this compound.
| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Palladium Black) | Reference |
| Catalyst | 10% Palladium on Charcoal | Palladium Black | [5] |
| Solvent | Methanol or Ethanol | Glacial Acetic Acid | [5] |
| Acid | 1N Hydrochloric Acid | Concentrated Sulfuric Acid | [5] |
| Hydrogen Pressure | 3 atm (approx. 50 psi) | 1 atm | [5] |
| Temperature | Room Temperature | Room Temperature | [5] |
| Typical Yield | 67% (for a similar nitrostyrene) | 52% (for a similar nitrostyrene) | [5] |
Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Diagram 2: Experimental Workflow
Caption: General workflow for the catalytic hydrogenation and product isolation.
Safety Precautions
-
Catalytic hydrogenation should be performed in a well-ventilated fume hood.
-
Palladium on charcoal can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care and do not allow the catalyst to dry completely in the air.
-
Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of leaks.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The catalytic hydrogenation of this compound is a reliable method for the synthesis of 2,4,6-trimethoxyphenethylamine. The choice between palladium on charcoal and palladium black will depend on available equipment and desired reaction conditions. The protocols provided, along with the accompanying data and diagrams, offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful execution and adherence to safety protocols are essential for successful and safe synthesis.
References
- 1. 2,4,6-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Trimethoxyphenethylamine [bionity.com]
- 3. Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. This compound - nitro olefines - ReseaChem GmbH [shop.reseachem.ch]
- 8. Catalytic Hydrogenation of Nitrostyrenes [designer-drug.com]
Application Notes and Protocols: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene using Ammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxy-beta-nitrostyrene is a valuable intermediate in organic synthesis, particularly in the preparation of substituted phenethylamines and other pharmacologically active compounds. The synthesis of β-nitrostyrenes is commonly achieved through a Henry-Knoevenagel condensation reaction between an aromatic aldehyde and a nitroalkane. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on the use of ammonium acetate as a catalyst. The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, and when followed by dehydration, it yields a nitroalkene.[1][2][3][4]
Reaction Overview
The synthesis involves the condensation of 2,4,6-trimethoxybenzaldehyde with nitromethane, catalyzed by ammonium acetate, typically in a solvent such as glacial acetic acid. The ammonium acetate serves as a weak base to deprotonate the nitromethane, forming a nucleophilic nitronate anion which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the intermediate nitroaldol yields the desired β-nitrostyrene.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for β-Nitrostyrene Synthesis
| Catalyst | Aldehyde | Nitroalkane | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | p-Anisaldehyde | Nitromethane | Acetic Acid | Reflux | - | - | [5] |
| Ammonium Acetate | 2,5-Dimethoxybenzaldehyde | Nitromethane | Ethyl Acetate | 75-78 | 4h | >90 (conversion) | [5] |
| Ammonium Acetate | p-Hydroxybenzaldehyde | Nitromethane | Glacial Acetic Acid | 60-110 | 3h | 60 | [6] |
| Methylamine (aq) | 2,4,6-Trimethoxybenzaldehyde | Nitromethane | Methanol | 40-50 | 45 min | 95 | [7] |
| Ammonium Acetate | Benzaldehyde | Nitroethane | Dry Media (Microwave) | - | 7 min | - | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound using Ammonium Acetate (Adapted from related procedures)
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Methanol or Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,6-trimethoxybenzaldehyde (1.0 eq), nitromethane (1.5 - 2.0 eq), and ammonium acetate (0.8 - 1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and ammonium salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield bright yellow crystals.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of hot methanol or ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the beaker can be placed in an ice bath to further promote crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to obtain the pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the ammonium acetate-catalyzed Henry-Knoevenagel condensation.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Nitroaldol_reaction [chemeurope.com]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. scirp.org [scirp.org]
- 5. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 6. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 7. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene
Introduction
2,4,6-Trimethoxy-β-nitrostyrene is a versatile synthetic intermediate, valuable in the synthesis of various organic compounds, including phenethylamines. Its synthesis is most commonly achieved through a Henry condensation reaction, also known as a nitroaldol reaction, between 2,4,6-trimethoxybenzaldehyde and nitromethane.[1] This reaction is a base-catalyzed carbon-carbon bond formation.[2][3] The electron-withdrawing nature of the nitro group makes the resulting β-nitrostyrene an electron-deficient alkene, rendering it susceptible to nucleophilic attack, which is key to its utility as a building block in further organic syntheses.[1] Various catalysts and reaction conditions have been explored to optimize the yield and purity of this condensation, including classical heating and microwave-assisted methods.[1]
Data Presentation: Reaction Conditions
The following table summarizes various reported conditions for the synthesis of β-nitrostyrenes, which are applicable to the synthesis of 2,4,6-Trimethoxy-β-nitrostyrene. The choice of catalyst and solvent system significantly influences the reaction temperature, duration, and reactant ratios.
| Catalyst | Solvent | Aldehyde:Nitromethane (molar ratio) | Catalyst:Aldehyde (molar ratio) | Temperature | Time | Yield | Reference |
| Ammonium Acetate | Glacial Acetic Acid | 1:6.9 | 2.4:1 | Reflux (100°C) | 6 hours | - | [4] |
| Ammonium Acetate | Glacial Acetic Acid | 1:2 to 1:5 | 0.25:1 to 0.3:1 | Reflux | Several hours | High | [1] |
| Primary Amine (e.g., Benzylamine) | Acetic Acid | 1:3.9 | 1.05:1 | 78-80°C | ~3.5 hours | High | [5] |
| Sodium Hydroxide | Methanol | 1:1 | 1.05:1 | 10-15°C | 15 minutes | 80-83% | [6] |
| Ammonium Acetate | None (Microwave) | 1:1.5 | 0.8:1 | 90°C | 45 minutes | 71% (for 2,5-dimethoxy) | [7] |
| Cyclohexylamine | Acetic Acid | 1: ~4 | ~2:1 (v/v) | 95°C | 1.5 hours | Good | [8] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2,4,6-Trimethoxy-β-nitrostyrene via the Henry condensation reaction.
Caption: General workflow for the synthesis of 2,4,6-Trimethoxy-β-nitrostyrene.
Experimental Protocols
Below are detailed protocols for two common methods for synthesizing 2,4,6-Trimethoxy-β-nitrostyrene.
Protocol 1: Ammonium Acetate in Acetic Acid
This is a widely used and reliable method for the condensation of benzaldehydes with nitroalkanes.[1]
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (2.4 eq) to the solution, followed by nitromethane (3 to 7 eq).[1][4] An excess of nitromethane is often used to drive the reaction to completion.[1]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring for 6-8 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).[4]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.[4]
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2,4,6-Trimethoxy-β-nitrostyrene.[1]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a significant reduction in reaction time compared to conventional heating.[1]
Materials:
-
2,4,6-Trimethoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Methanol
Equipment:
-
Microwave synthesizer with sealed reaction vessels
-
Filtration apparatus
-
Beakers
Procedure:
-
Reaction Setup: In a 10 mL sealed microwave vessel, add 2,4,6-trimethoxybenzaldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.8 mmol).[7]
-
Reaction: Place the sealed vessel in the microwave synthesizer. Irradiate the mixture at 90°C for 45 minutes (e.g., using 200 W with a 30-second ramp time).[7]
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature.
-
The product often crystallizes directly in the reaction mixture. Filter the formed crystals and wash them with cold methanol.[7]
-
If necessary, further purify the product by recrystallizing from methanol to yield pure 2,4,6-Trimethoxy-β-nitrostyrene.[7]
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nitromethane is flammable and toxic; handle with care.
-
Glacial acetic acid is corrosive.
-
The vapors of hot nitrostyrene solutions can be irritating to the eyes and nose.[6]
References
- 1. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. rsc.org [rsc.org]
- 5. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,5-Dimethoxy-Beta-Nitrostyrene synthesis - chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Purification of 2,4,6-Trimethoxy-beta-nitrostyrene by recrystallization
Application Notes and Protocols
Topic: Purification of 2,4,6-Trimethoxy-beta-nitrostyrene by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and research chemicals. The purity of this precursor is critical for the successful synthesis of downstream targets, ensuring high yields and minimizing side reactions. Recrystallization is a fundamental and highly effective technique for the purification of crude this compound, removing unreacted starting materials, byproducts, and other impurities from the initial synthesis. This document provides a detailed protocol for the recrystallization of this compound, along with representative data for similar compounds to guide researchers in achieving high purity.
Data Presentation
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. The following table summarizes recrystallization data for various methoxy-substituted β-nitrostyrenes, providing a basis for solvent selection and expected outcomes for this compound.
| Compound | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) | Reference |
| β-Nitrostyrene | Ethanol | 85% | 57-58 | [1] |
| 2,4-Dimethoxy-β-nitrostyrene | Ethanol/Acetone (2:1 v/v) | 68% | 103-105 | [1] |
| 3,4-Methylenedioxy-β-nitrostyrene | Methanol, Ethanol, or Acetic Acid | - | - | [1] |
| 2,5-Dimethoxy-β-nitrostyrene | Toluene | ~86% | - | [2] |
| 3,4,5-Trimethoxy-β-nitrostyrene | Isopropanol | 83% | 125.5-126.5 | [3] |
| General β-Nitrostyrenes | Methanol or dilute Acetic Acid | - | - | [4] |
| 4-Hydroxy-3-methoxy-β-nitrostyrene | Isopropanol | - | - | [5] |
Note: The data presented is for analogous compounds and should be used as a guideline. Optimal conditions for this compound should be determined empirically.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for the purification of crude this compound synthesized via a Henry condensation reaction.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethanol, or Methanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: Based on the data for structurally similar compounds, isopropanol is a good starting choice for the recrystallization solvent. Ethanol and methanol are also viable options.[3][4][5]
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the selected solvent to the flask, just enough to create a slurry.
-
Gently heat the mixture using a heating mantle or hot plate while stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is preferred to prevent premature crystallization).
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystalline slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a period of time.
-
Transfer the purified crystals to a watch glass or drying dish and dry them further in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 2. 2,5-DMNS rectrystallization w/toluene , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane - [www.rhodium.ws] [designer-drug.com]
- 4. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Purification of 2,4,6-Trimethoxy-beta-nitrostyrene via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxy-beta-nitrostyrene is a substituted nitrostyrene that serves as a valuable precursor in the synthesis of various pharmacologically active compounds, including substituted phenethylamines. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the safety and efficacy of potential drug candidates. Column chromatography is a widely used and effective method for the purification of this compound from crude reaction mixtures.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The following table summarizes the key parameters for the column chromatography protocol.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane |
| Column Dimensions | Dependent on the scale of purification |
| Loading Technique | Dry or Wet Loading |
| Elution Mode | Gradient Elution |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
| Expected Purity | >98% |
Experimental Protocol
This protocol is intended for the purification of approximately 1-5 grams of crude this compound. Adjustments to the column size, and solvent volumes may be necessary for different scales.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with a stopcock
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the glass chromatography column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in hexane. For every 1 gram of crude product, use approximately 30-50 grams of silica gel.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in packing.
-
Allow the excess hexane to drain until the solvent level is just above the silica gel bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexane). Carefully load the solution onto the top of the column using a pipette.
-
-
Elution:
-
Begin the elution with a low polarity mobile phase, such as 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is as follows:
-
5% Ethyl Acetate in Hexane (2 column volumes)
-
10% Ethyl Acetate in Hexane (4 column volumes)
-
15% Ethyl Acetate in Hexane (4 column volumes)
-
20% Ethyl Acetate in Hexane (until the desired product has eluted)
-
-
The optimal gradient may need to be determined empirically based on the impurity profile of the crude mixture. A similar compound, 3,4,5-Trimethoxy-beta-nitrostyrene, has been purified using a mobile phase of dichloromethane-ethyl acetate (95:5).[2] Other nitrostyrenes have been purified with hexane:diethyl ether (9:1) and hexane:ethyl acetate (5:1).[3][4]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or flasks.
-
Monitor the elution of the product by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in a chamber with a suitable solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a distinct spot.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR, or melting point determination. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.[5]
-
Safety and Handling
-
This compound and the solvents used in this protocol should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hexane and ethyl acetate are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents before use.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: 2,4,6-Trimethoxy-β-nitrostyrene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2,4,6-Trimethoxy-β-nitrostyrene as a versatile intermediate in organic synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and development.
Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene
2,4,6-Trimethoxy-β-nitrostyrene is primarily synthesized via the Henry reaction, which involves the condensation of 2,4,6-trimethoxybenzaldehyde with nitromethane.[1] Various catalytic systems can be employed to facilitate this transformation, each offering distinct advantages in terms of reaction time, yield, and conditions.
Catalytic Methods and Quantitative Data
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product. Below is a summary of common methods.
| Catalyst/Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | 2,4,6-trimethoxybenzaldehyde, nitromethane | Acetic Acid | Reflux | Several hours | Moderate | [1] |
| Methylamine | 2,4,6-trimethoxybenzaldehyde, nitromethane | Not specified | 40-50 | Not specified | 95 | [1] |
| Cyclohexylamine | 2,4,6-trimethoxybenzaldehyde, nitromethane | Acetic Acid | ~95 | 1 hour | High | [1][2] |
| Microwave-Assisted (Solvent-Free) | 2,4,6-trimethoxybenzaldehyde, nitromethane, catalyst (e.g., cyclohexylamine) | None | Elevated | Minutes | High | [1] |
Experimental Protocols
Protocol 1: Synthesis using Cyclohexylamine Catalyst [2]
-
Reaction Setup: In a round-bottom flask, dissolve 20 g of 3,4,5-trimethoxybenzaldehyde (a related compound, but the procedure is analogous) in 200 mL of acetic acid.
-
Addition of Reagents: Add 40 mL of nitromethane and 20 mL of cyclohexylamine to the solution.
-
Reaction: Heat the mixture on a steam bath for 1 hour.
-
Work-up: Slowly dilute the reaction mixture with 400 mL of water while stirring vigorously to induce crystallization.
-
Isolation and Purification: Collect the yellow crystalline product by filtration, wash with water, and dry. Recrystallize from boiling methanol to obtain pure β-nitro-3,4,5-trimethoxystyrene.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis [1]
-
Reaction Mixture: In a microwave-safe vessel, mix the aromatic aldehyde (1.0 mmol), nitromethane (1.5 mmol), and a catalyst such as cyclohexylamine or sulfated zirconia.
-
Microwave Irradiation: Subject the mixture to microwave irradiation. Typical conditions for related syntheses are 200 W at 90°C for 45 minutes.[3]
-
Isolation: After cooling, the crystalline product can be filtered and washed with a minimal amount of cold solvent (e.g., methanol) to afford the purified product.
Caption: Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene via Henry Condensation.
Application in the Synthesis of Phenethylamines
A primary application of β-nitrostyrenes is their role as precursors to phenethylamines, a class of compounds with significant pharmacological interest.[4] The reduction of the nitro group and the double bond in 2,4,6-trimethoxy-β-nitrostyrene yields the corresponding 2,4,6-trimethoxyphenethylamine.
Reduction Methods and Quantitative Data
Chemical reducing agents are commonly employed for this transformation. Lithium aluminum hydride (LiAlH₄) is particularly effective for the complete reduction of the nitrostyrene to the amine.[1][5]
| Reducing Agent | Reactant | Solvent | Conditions | Yield (%) | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 3,4,5-trimethoxy-β-nitrostyrene | Diethyl Ether | Reflux | 89 (of hydrochloride salt) | [5] |
| Sodium Borohydride (NaBH₄) | 3,4,5-trimethoxy-β-nitrostyrene | IPA/Water | Reflux | Not specified | [6] |
Experimental Protocol
Protocol 3: Reduction of β-Nitrostyrene using LiAlH₄ [2][5]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of LiAlH₄ (e.g., 2 g for 2.4 g of nitrostyrene) in anhydrous diethyl ether (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Nitrostyrene: Add a solution of the β-nitrostyrene in anhydrous diethyl ether to the gently refluxing LiAlH₄ suspension. This can be done via a Soxhlet extractor to ensure slow, continuous addition of the dissolved nitrostyrene.
-
Reaction: Maintain the reflux for an extended period (e.g., 48 hours) to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add dilute sulfuric acid (e.g., 1.5 N) to quench the excess LiAlH₄ and neutralize the mixture.
-
Work-up and Isolation: Separate the aqueous and ether layers. The product can be isolated from the aqueous layer by basification and extraction with an organic solvent, followed by purification, often via salt formation (e.g., hydrochloride).
Caption: Reduction of 2,4,6-Trimethoxy-β-nitrostyrene to the corresponding phenethylamine.
Further Synthetic Applications and Potential Pharmacological Relevance
The β-nitrostyrene scaffold is a versatile building block in organic synthesis beyond the synthesis of simple phenethylamines.
-
Heterocyclic Synthesis: The phenethylamine products derived from the reduction of β-nitrostyrenes can be utilized in reactions like the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines.[1] Additionally, β-nitrostyrenes can participate in multicomponent reactions to form highly substituted pyrroles.[1]
-
Asymmetric Synthesis: The double bond in β-nitrostyrenes provides a handle for introducing chirality, making them valuable substrates in asymmetric synthesis, for instance, through chiral catalyst-mediated Michael additions.[1]
-
Pharmacological Potential of Derivatives: While specific data on 2,4,6-trimethoxy-β-nitrostyrene is limited, the broader class of β-nitrostyrene derivatives has been investigated for various biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiplatelet effects.[7][8] For example, some derivatives have shown activity against colorectal cancer cells by inducing ROS-mediated DNA damage and mitochondrial dysfunction.[8] Other derivatives have been explored as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is relevant in metabolic diseases.[9] A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone, has demonstrated anti-tumor effects in esophageal cancer cells.[10]
Caption: Synthetic utility of 2,4,6-Trimethoxy-β-nitrostyrene and the pharmacological potential of its derivatives.
References
- 1. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 2. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 3. 2,5-Dimethoxy-Beta-Nitrostyrene synthesis - chemicalbook [chemicalbook.com]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. An Improved Synthesis of Mescaline from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Phenethylamines from 2,4,6-Trimethoxy-β-nitrostyrene
Introduction
Substituted phenethylamines are a broad class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities.[1][2][3] A common and versatile synthetic route to these molecules involves the reduction of β-nitrostyrene precursors.[1][3][4] 2,4,6-Trimethoxy-β-nitrostyrene is a key intermediate for the synthesis of 2,4,6-trimethoxyphenethylamine, a valuable building block for more complex molecules. The core of this synthesis is the reduction of both the nitro group and the alkene double bond of the nitrostyrene moiety.[1][3]
This document provides detailed protocols for the synthesis of the precursor, 2,4,6-Trimethoxy-β-nitrostyrene, and its subsequent reduction to the corresponding phenethylamine using various established methods. The protocols are intended for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene
The synthesis of the β-nitrostyrene precursor is typically achieved through a Henry-Knoevenagel condensation reaction between 2,4,6-trimethoxybenzaldehyde and nitromethane.[5] This reaction is often catalyzed by a weak base, such as ammonium acetate or a primary amine.[5][6]
Caption: Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene via Henry Condensation.
Experimental Protocol: Henry-Knoevenagel Condensation
This protocol is a representative procedure based on classical condensation approaches.[5]
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4,6-trimethoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and an appropriate solvent (e.g., methanol or ethanol).
-
Add ammonium acetate (0.25-0.3 eq) as the catalyst.[5]
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[5]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the crystals with cold solvent (methanol or ethanol) to remove residual impurities.
-
The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure 2,4,6-Trimethoxy-β-nitrostyrene.
-
Part 2: Reduction of 2,4,6-Trimethoxy-β-nitrostyrene to 2,4,6-Trimethoxyphenethylamine
The reduction of the nitrostyrene to the phenethylamine is a critical step. Several reducing agents can accomplish this transformation, each with its own advantages and considerations. The most common methods include reduction with lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and sodium borohydride (NaBH₄) in combination with a catalyst.[1][5][7][8]
Caption: General workflow for the reduction of the nitrostyrene precursor.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful reducing agent effective for this transformation, though it requires anhydrous conditions and careful handling.[4][6][9]
Experimental Protocol: LiAlH₄ Reduction
-
Reagents and Setup:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Suspend lithium aluminum hydride (LiAlH₄) (approx. 3-4 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
-
Reaction:
-
Dissolve 2,4,6-Trimethoxy-β-nitrostyrene (1.0 eq) in the same anhydrous solvent.
-
Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).[10]
-
-
Work-up and Purification (Fieser method):
-
Cool the reaction flask in an ice bath.
-
Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter off the aluminum salts and wash them thoroughly with the solvent (ether or THF).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be purified by vacuum distillation or by dissolving it in a solvent like diethyl ether and precipitating it as the hydrochloride salt by bubbling dry HCl gas through the solution.[11]
-
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a high-yielding and clean alternative, avoiding the use of pyrophoric metal hydrides.[5][7][8]
Experimental Protocol: Catalytic Hydrogenation
-
Reagents and Setup:
-
Reaction:
-
Work-up and Purification:
-
Remove the catalyst by filtration through a pad of Celite, washing the pad with ethanol.[7]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Make the aqueous layer basic with an aqueous ammonia or NaOH solution.[7]
-
Extract the product into dichloromethane or diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the free amine. The amine hydrochloride salt can be prepared as described in Method A.[8]
-
Method C: Sodium Borohydride and Copper(II) Chloride Reduction
This modern, one-pot method is rapid, high-yielding, and uses less hazardous reagents, making it an attractive alternative.[1][12][13] The combination of NaBH₄ and CuCl₂ is crucial for the complete reduction of both the double bond and the nitro group.[1][3]
Experimental Protocol: NaBH₄/CuCl₂ Reduction
-
Reagents and Setup:
-
In a round-bottom flask, dissolve 2,4,6-Trimethoxy-β-nitrostyrene (1.0 eq) and Copper(II) chloride dihydrate (CuCl₂·2H₂O) (approx. 2.0 eq) in a solvent system like 2-propanol/water.
-
-
Reaction:
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (approx. 10 eq) portion-wise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80°C). The reaction is often complete in as little as 10-30 minutes.[1][3][12][13]
-
-
Work-up and Purification:
-
Cool the mixture and carefully add aqueous HCl to decompose excess NaBH₄.
-
Make the solution strongly basic with aqueous NaOH.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification can be achieved by forming the hydrochloride salt, which is often a crystalline solid that can be recrystallized.[11]
-
Quantitative Data Summary
The choice of reduction method can significantly impact reaction conditions and yield. The following table summarizes typical parameters for the reduction of various substituted β-nitrostyrenes, which can be extrapolated for the 2,4,6-trimethoxy derivative.
| Method | Key Reagents | Typical Solvent | Temperature | Time | Typical Yield Range | Citations |
| A | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Reflux | 2-4 h | 60-81% | [4][6] |
| B | H₂, Pd/C, HCl | Ethanol | 0°C - Room Temp. | 3-24 h | 65-94% | [7][8] |
| C | NaBH₄, CuCl₂ | 2-Propanol / H₂O | 80°C (Reflux) | 10-30 min | 62-83% | [1][3][12][13] |
Disclaimer: Yields are highly dependent on the specific substrate, reaction scale, and purity of reagents. The values presented are representative yields reported for similar substituted β-nitrostyrenes.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): is a pyrophoric solid that reacts violently with water. All manipulations must be performed under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate hydrogenation equipment. The palladium catalyst can be pyrophoric upon exposure to air after the reaction and should be handled while wet.
-
General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 2. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]
- 3. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 6. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 10. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vbn.aau.dk [vbn.aau.dk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene. Our goal is to help you optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst: The chosen catalyst may not be optimal for this specific substrate. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Incorrect Reagent Stoichiometry: An insufficient amount of nitromethane can lead to incomplete conversion of the starting aldehyde. 4. Presence of Water: Moisture can interfere with the reaction, especially with certain catalysts. | 1. Catalyst Selection: Consider using methylamine as a catalyst, which has been reported to give yields as high as 95%. Ammonium acetate in glacial acetic acid is also a common and effective choice.[1][2] 2. Temperature Optimization: For methylamine catalysis, a milder temperature of 40-50°C is effective.[1][2] When using ammonium acetate, refluxing in glacial acetic acid is a standard procedure.[1] 3. Adjust Stoichiometry: Use a molar excess of nitromethane, typically ranging from 2 to 5 equivalents relative to 2,4,6-trimethoxybenzaldehyde, to drive the reaction to completion.[1] 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where possible. |
| Formation of Polymeric Byproducts | 1. Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially at elevated temperatures, can promote polymerization of the nitrostyrene product.[3] 2. High Reaction Temperature: Excessive heat can accelerate polymerization.[3] 3. Strongly Basic Conditions: While a base is required for the condensation, overly strong basic conditions can favor polymerization. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde and stop the reaction once it is complete. 2. Control Temperature: Employ the lowest effective temperature for the chosen catalytic system. For instance, with methylamine, 40-50°C is sufficient.[1][2] 3. Choice of Base: Utilize milder bases like primary amines (methylamine, cyclohexylamine) or ammonium acetate.[1][2][4] |
| Product is an Oil or Fails to Crystallize | 1. Impurities Present: The presence of unreacted starting materials, solvent, or byproducts can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the final product. | 1. Purification: Purify the crude product using column chromatography on silica gel to remove impurities before attempting recrystallization. 2. Recrystallization Solvent: Methanol, ethanol, or isopropanol are commonly used and effective solvents for recrystallizing beta-nitrostyrenes.[2][3] Experiment with different solvent systems if necessary. |
| Difficulty in Product Purification | 1. Complex Reaction Mixture: The presence of multiple byproducts can make isolation of the desired product challenging. 2. Product Solubility: The product may have similar solubility to impurities in common solvents. | 1. Optimize Reaction Conditions: Revisit the reaction parameters (catalyst, temperature, time) to minimize byproduct formation. 2. Chromatographic Purification: Column chromatography is a highly effective method for separating the desired nitrostyrene from unreacted starting materials and byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and reliable method is the Henry reaction, also known as a nitroaldol condensation, between 2,4,6-trimethoxybenzaldehyde and nitromethane.[1] This reaction is typically catalyzed by a weak base.
Q2: Which catalyst provides the highest yield for this specific synthesis?
A2: Several catalysts can be effective, but methylamine has been reported to produce yields of up to 95% for the synthesis of 1-(2,4,6-trimethoxyphenyl)-2-nitroethene.[1][2] Ammonium acetate in refluxing glacial acetic acid is another commonly employed and effective catalytic system.[1]
Q3: What is the optimal ratio of 2,4,6-trimethoxybenzaldehyde to nitromethane?
A3: To maximize the yield and minimize side reactions, it is crucial to use an excess of nitromethane. A molar ratio of 2 to 5 equivalents of nitromethane to 1 equivalent of the aldehyde is frequently reported to drive the reaction towards completion.[1]
Q4: Can microwave-assisted synthesis be used to improve the yield and reaction time?
A4: Yes, microwave-assisted organic synthesis (MAOS) is an effective technique that can dramatically reduce reaction times from hours to minutes and often leads to increased product yields.[5] For instance, using sulfated zirconia as a catalyst under microwave irradiation at 110°C for 30 minutes has been shown to be effective.[1]
Q5: How can I purify the final product to achieve high purity?
A5: After the reaction is complete, the crude product should be purified. Recrystallization from a suitable solvent such as methanol, ethanol, or isopropanol is a common and effective method.[2][3] If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization.[1]
Q6: What are the common side reactions to be aware of?
A6: The primary side reaction of concern is the polymerization of the beta-nitrostyrene product, which can be minimized by avoiding prolonged reaction times and excessive heat.[3] Another potential side reaction is the Michael addition, which can lead to dimer byproducts.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of substituted beta-nitrostyrenes, with a focus on conditions applicable to this compound.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methylamine (aq. solution) | Methanol/Ethanol/Isopropanol | 40-50 | 45 minutes | 95 | [1][2] |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | Several hours | Good | [1] |
| Cyclohexylamine | Acetic Acid | 95 | 90 minutes | Good | [1][4] |
| Sulfated Zirconia (Microwave) | Solvent-free | 110 | 30 minutes | 89-94 (purity) | [1] |
Table 2: Stoichiometry of Reactants
| Reactant | Molar Equivalents | Purpose | Reference |
| 2,4,6-Trimethoxybenzaldehyde | 1 | Limiting Reagent | [1][2] |
| Nitromethane | 2 - 5 | Excess to drive equilibrium | [1] |
| Methylamine (catalyst) | 0.15 - 0.20 | Catalyze the condensation | [2] |
| Ammonium Acetate (catalyst) | 0.25 - 0.30 | Catalyze the condensation | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Methylamine Catalyst[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 100 mmol of 2,4,6-trimethoxybenzaldehyde in a minimal amount of methanol, ethanol, or isopropanol (approximately 25 mL) to ensure the mixture is stirrable.
-
Reagent Addition: Add 105 mmol of nitromethane to the solution.
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Catalyst Addition: While stirring, add 15-20 mmol of methylamine as a 10-20% aqueous solution in one portion.
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Reaction: Place the reaction flask in a water bath and heat to 40-50°C. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically around 45 minutes).
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Work-up: Once the reaction is complete, add 25 mmol of glacial acetic acid to the reaction mixture.
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Crystallization: Place the flask in a freezer to induce crystallization.
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Isolation and Purification: Break up the resulting solids with a spatula, transfer to a filter funnel, and wash with water to remove the methylamine acetate. Recrystallize the crude product from methanol, ethanol, or isopropanol to obtain pure this compound.
Protocol 2: Synthesis using Ammonium Acetate Catalyst[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1 equivalent of 2,4,6-trimethoxybenzaldehyde in glacial acetic acid.
-
Reagent Addition: Add 3-5 equivalents of nitromethane to the solution.
-
Catalyst Addition: Add 0.25-0.3 equivalents of ammonium acetate.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into ice water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol or methanol.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. 3,4,5-Trimethoxy-beta-Nitrostyrene and 3,4,5-Trimethoxyphenyl-2-Nitroethane - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 2,4,6-Trimethoxybenzaldehyde with nitromethane.[1] The initially formed β-nitro alcohol readily dehydrates to yield the desired β-nitrostyrene.[1]
Q2: What catalysts are typically used for this synthesis?
A2: A variety of basic catalysts can be employed. Ammonium acetate is widely used, often in a solvent like glacial acetic acid.[1] Primary amines, such as methylamine and cyclohexylamine, are also highly effective and can lead to high yields under milder conditions.[2] The choice of catalyst can influence reaction time, temperature, and overall yield.
Q3: Why is an excess of nitromethane often used in the reaction?
A3: Using an excess of nitromethane, typically 2 to 5 molar equivalents relative to the aldehyde, helps to drive the reaction equilibrium towards the product, maximizing the yield and potentially suppressing side reactions.[1]
Q4: What are the primary purification methods for this compound?
A4: The most common purification techniques are recrystallization and column chromatography.[1] Recrystallization from solvents like methanol or ethanol is effective for removing many impurities.[1] For higher purity, silica gel column chromatography using a solvent system such as hexane and ethyl acetate is recommended.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Suboptimal ratio of reactants. 4. Retro-Henry reaction (decomposition of the intermediate). | 1. Use a fresh, high-quality catalyst. 2. Monitor the reaction by TLC to determine the optimal reaction time and ensure the temperature is maintained as per the protocol. 3. Use a 3-5 molar excess of nitromethane.[1] 4. Ensure the reaction conditions, particularly the base concentration and temperature, are carefully controlled. |
| Formation of a Viscous, Intractable Mass (Polymerization) | The β-nitrostyrene product can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures. Electron-donating groups, such as the methoxy groups in the target molecule, can increase this tendency. | 1. Use a milder catalyst, such as methylamine, instead of strong bases like sodium hydroxide.[2] 2. Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. 3. Upon completion, immediately work up the reaction mixture to isolate the product and remove the catalyst. |
| Presence of Unreacted 2,4,6-Trimethoxybenzaldehyde | 1. Incomplete reaction. 2. Potential Cannizzaro reaction consuming the aldehyde. | 1. Increase the reaction time and monitor by TLC until the starting aldehyde is consumed. 2. Consider using a catalyst less prone to promoting the Cannizzaro reaction, such as an amine-based catalyst over a strong hydroxide base. |
| Formation of Multiple Byproducts (Observed by TLC/NMR) | 1. Cannizzaro Reaction: Disproportionation of the aldehyde (which lacks α-hydrogens) into the corresponding alcohol (2,4,6-trimethoxybenzyl alcohol) and carboxylic acid (2,4,6-trimethoxybenzoic acid) in the presence of a strong base. 2. Michael Addition: The nitronate anion (from deprotonated nitromethane) can act as a nucleophile and add to the β-position of the already formed nitrostyrene, leading to dimer or oligomer formation. | 1. Avoid strong bases like NaOH if possible. Amine catalysts are generally preferred. 2. Use a larger excess of nitromethane to favor the reaction with the aldehyde over the Michael addition. Maintain a lower reaction temperature to reduce the rate of this side reaction. |
| Difficulty in Product Crystallization | The presence of impurities, such as side products or residual starting materials, can inhibit crystallization. | 1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[1] 2. For recrystallization, try a mixed solvent system, such as isopropanol/water, to achieve optimal solubility and crystallization.[1] |
Experimental Protocols
High-Yield Synthesis of this compound using Methylamine Catalyst
This protocol is adapted from a high-yielding procedure for substituted nitrostyrenes.[2]
Materials:
-
2,4,6-Trimethoxybenzaldehyde (100 mmol)
-
Nitromethane (105 mmol)
-
Methylamine (15-20 mmol, as a 10-20% aqueous solution)
-
Methanol (or Ethanol/Isopropanol) (sufficient to ensure stirrability, ~25 mL)
-
Glacial Acetic Acid (25 mmol)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethoxybenzaldehyde, nitromethane, and the alcohol solvent.
-
Begin stirring and add the aqueous methylamine solution in one portion.
-
Place the reaction flask in a water bath and heat to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to track the consumption of the aldehyde. Typically, the reaction is complete within 45-60 minutes.
-
Once the reaction is complete, add glacial acetic acid to the reaction mixture.
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Cool the flask in a freezer to induce crystallization.
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Break up the resulting solids with a spatula and collect the product by vacuum filtration.
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Wash the filtered crystals with water to remove methylamine acetate.
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Recrystallize the crude product from methanol, ethanol, or isopropanol to obtain the purified this compound. A reported yield for this specific compound using this method is 95%.[2]
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Formation of dimeric byproducts in nitrostyrene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of dimeric byproduct formation during nitrostyrene synthesis.
Troubleshooting Guide: Dimeric Byproduct Formation
Issue 1: Presence of High-Melting Point Impurities or Resinous Material in the Product
Possible Cause: Formation of dimeric or oligomeric byproducts through Michael addition of the nitronate intermediate to the newly formed nitrostyrene. This is often exacerbated by certain reaction conditions.
Solutions:
| Solution ID | Troubleshooting Step | Rationale | Recommended Action |
| TS-01 | Optimize Catalyst/Base Selection | The choice of base is critical. Strong bases in alcoholic solvents (e.g., KOH in methanol) or primary amines (e.g., methylamine) can promote the formation of high-melting polymers, especially with prolonged reaction times or elevated temperatures.[1] | Switch to a milder catalyst system such as ammonium acetate in glacial acetic acid, which has been shown to suppress the formation of higher condensation products.[1] |
| TS-02 | Strict Temperature Control | The condensation reaction can be highly exothermic, and higher temperatures significantly increase the rate of side reactions, including polymerization.[1] The alkaline solution of the nitrostyrene precursor is particularly sensitive to heat.[2] | Maintain a low reaction temperature. For strong bases like sodium hydroxide, keep the temperature between 10-15°C during base addition and cool the resulting alkaline solution to below 5°C.[2] If using a primary amine catalyst, avoid heating the reaction mixture.[1] |
| TS-03 | Minimize Reaction Time | Prolonged exposure of the nitrostyrene product to the basic reaction medium increases the likelihood of Michael addition with unreacted nitronate, leading to dimer and polymer formation.[1] | Monitor the reaction progress closely (e.g., by TLC). Once the formation of the nitrostyrene is complete, proceed with workup without delay. For catalysts like methanolic methylamine, it is crucial to remove the product as it precipitates to avoid further reactions.[1] |
| TS-04 | Alternative Synthesis Methods | Conventional heating methods can lead to the formation of resinous side products due to elevated temperatures.[3] | Consider using ultrasound-promoted synthesis. This method allows the reaction to proceed at lower temperatures, which can significantly reduce side reactions and lead to higher yields of the desired nitrostyrene.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of dimeric byproducts in nitrostyrene synthesis?
A1: The main pathway for dimer formation is the Michael addition of the nitronate anion (formed by the deprotonation of nitromethane by the base) to a molecule of the already-formed β-nitrostyrene. This reaction is essentially an anionic polymerization, which can continue to form trimers and higher-order oligomers.[1][4]
Q2: How does the choice of base influence the formation of these byproducts?
A2: The type and concentration of the base play a significant role. Strong bases like alcoholic potassium hydroxide or primary amines like methylamine can accelerate the formation of dimeric and polymeric byproducts, particularly at elevated temperatures or with extended reaction times.[1] Milder catalysts, such as ammonium acetate in acetic acid, are less prone to inducing these side reactions.[1]
Q3: What is the effect of temperature on the purity of the final nitrostyrene product?
A3: Higher temperatures generally lead to a higher incidence of byproduct formation. The initial condensation reaction can be exothermic, and failure to control the temperature can result in the formation of resinous materials and polymers.[1][2][3] It is crucial to maintain low temperatures, especially when using strong bases.
Q4: Can the dimeric byproducts be removed from the final product?
A4: Dimeric and polymeric byproducts are often high-melting solids and may have different solubility profiles compared to the desired nitrostyrene.[1] Purification can be achieved by recrystallization. For example, β-nitrostyrene can be purified by recrystallizing from hot ethyl alcohol.[2]
Q5: Are there any advanced methods to improve the selectivity of nitrostyrene synthesis?
A5: Yes, ultrasound-promoted synthesis is a modern technique that can enhance reaction rates at lower temperatures. This reduction in temperature minimizes side reactions like polymerization, leading to higher yields and cleaner products.[3]
Data Presentation
Table 1: Comparison of Catalyst Systems for Nitrostyrene Synthesis
| Catalyst System | Typical Conditions | Propensity for Dimer/Polymer Formation | Reported Yield of Nitrostyrene | Reference |
| Alcoholic Potassium Hydroxide | Low Temperature | Generally poor results, unsuccessful with some substituted nitroalkanes. | Low | [1] |
| Methanolic Methylamine | Room Temperature | High, especially with prolonged reaction time or if product is not removed as it forms. Heating significantly increases polymer formation. | Good, but requires careful timing to avoid byproduct formation. | [1] |
| Ammonium Acetate in Glacial Acetic Acid | Reflux | Low; reported to avoid unwanted higher condensation products. | Good to excellent (e.g., 30-95% depending on aldehyde).[3] | [1] |
| Ultrasound-Promoted (Ammonium Acetate in Acetic Acid) | Room Temperature | Very Low; described as a "clean condensation" with no resinous side products. | Excellent (e.g., 99% for 2,3-dimethoxy-β-nitrostyrene). | [3] |
| Sodium Hydroxide in Methanol | 10-15°C | Low, if temperature is strictly controlled and alkaline solution is handled below 5°C. | High (80-83% for β-nitrostyrene). | [2] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of β-Nitrostyrene using Sodium Hydroxide
This protocol is adapted from Organic Syntheses and is designed to minimize byproduct formation through strict temperature control.[2]
Materials:
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Nitromethane (5 moles)
-
Benzaldehyde (5 moles)
-
Methanol (1000 mL)
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Sodium Hydroxide (5.25 moles in water)
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Concentrated Hydrochloric Acid
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Ice
Procedure:
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In a vessel equipped with a mechanical stirrer and thermometer and cooled in an ice-salt bath, combine nitromethane, benzaldehyde, and methanol.
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Prepare a solution of sodium hydroxide in water, cool it, and dilute with ice and water.
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Slowly add the sodium hydroxide solution to the nitromethane-benzaldehyde mixture, ensuring the temperature is maintained between 10-15°C. Crushed ice can be added directly to the reaction mixture to control any exothermic reaction.
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After the addition is complete, stir for an additional 15 minutes. The resulting paste is then dissolved in a large volume of ice water (3-3.5 L). This alkaline solution should be used promptly and kept below 5°C.
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In a separate large container, prepare a dilute solution of hydrochloric acid.
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Slowly add the cold alkaline reaction mixture to the stirred hydrochloric acid solution. The β-nitrostyrene will precipitate as a pale yellow crystalline solid.
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Collect the solid by suction filtration, wash with water until free of chlorides, and dry.
-
The crude product can be purified by recrystallization from hot ethyl alcohol.
Protocol 2: Ultrasound-Promoted Synthesis of Substituted Nitrostyrenes
This protocol utilizes ultrasound to promote the reaction at room temperature, thus avoiding heat-induced side reactions.[3]
Materials:
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Substituted Benzaldehyde (20.0 mmol)
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Nitromethane (13.0 mL)
-
Glacial Acetic Acid (3.3 mL)
-
Ammonium Acetate (3.324 g)
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Dichloromethane
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Aqueous Ethanol
Procedure:
-
Combine the aldehyde, nitromethane, glacial acetic acid, and ammonium acetate in a suitable vessel.
-
Immerse the vessel in an ultrasonic bath and sonicate at room temperature (e.g., 22°C) for approximately 3 hours. Monitor the reaction by TLC.
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After the reaction is complete, remove the excess nitromethane under reduced pressure.
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Partition the residue between dichloromethane and water, followed by a brine wash.
-
Dry the organic layer, concentrate it, and recrystallize the crude product from aqueous ethanol to obtain the pure nitrostyrene.
Visualizations
Caption: Pathway for nitrostyrene synthesis and dimer formation.
Caption: Troubleshooting logic for dimer formation.
References
Technical Support Center: Optimizing Catalyst Concentration for the Henry Reaction
Welcome to the technical support center for the Henry (nitroaldol) reaction. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help optimize catalyst concentration for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the Henry reaction?
A1: A wide variety of catalysts can be employed for the Henry reaction, broadly categorized as:
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Base Catalysts: These are the most traditional catalysts and include ionic bases like alkali metal hydroxides (KOH), alkoxides, and carbonates, as well as non-ionic organic amines such as triethylamine, DBU, and phenylethylamine.[1]
-
Organocatalysts: Chiral organocatalysts are frequently used to achieve high stereoselectivity. Common examples include guanidines, Cinchona alkaloids, and proline derivatives.[2]
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Metal-Based Catalysts: Chiral metal complexes are highly effective for asymmetric Henry reactions. Metals like copper, zinc, cobalt, and magnesium are often used with chiral ligands.[1][3]
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Phase-Transfer Catalysts (PTC): In biphasic systems, PTCs like tetrabutylammonium bromide (TBAB) can enhance reaction rates.[4][5]
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Biocatalysts: Enzymes such as oxynitrilases or proteins like keratin have been shown to catalyze the reaction under mild conditions.[4][6]
Q2: How does catalyst concentration generally affect the Henry reaction's rate and yield?
A2: Catalyst concentration is a critical parameter. Generally, increasing the catalyst concentration enhances the reaction rate by providing more active sites.[7] However, an optimal concentration exists for each specific reaction. Exceeding this concentration may not improve the yield and can even be detrimental, leading to an increase in side reactions or catalyst aggregation.[7][8] Insufficient catalyst loading will result in slow or incomplete conversions.[8]
Q3: What are the signs of a non-optimal catalyst concentration?
A3: Several observations can indicate that the catalyst concentration is not optimized:
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Low or No Conversion: If the starting material is largely unreacted after a significant amount of time, the catalyst concentration may be too low.
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Slow Reaction Rate: While the Henry reaction's kinetics vary, an unusually slow rate can point to insufficient catalyst loading.
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Excessive Side Product Formation: The presence of significant impurities, such as nitroalkenes from dehydration or products from Cannizzaro/aldol reactions, often suggests the catalyst concentration is too high or the base is too strong.[1][9]
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Poor Selectivity: In stereoselective reactions, a non-optimal catalyst concentration can lead to poor diastereo- or enantioselectivity.
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Reaction Stalls: If the reaction begins but does not proceed to completion, it could be due to catalyst deactivation or an unfavorable equilibrium, which can be influenced by catalyst loading.[10]
Q4: How do I choose an appropriate starting catalyst concentration for my experiment?
A4: A good starting point depends on the type of catalyst. For many metal-based and organocatalytic systems, a loading of 5-10 mol% relative to the limiting reagent is a common starting point.[3][11] For simple base catalysts, a smaller catalytic amount is often sufficient.[12] It is always recommended to consult literature for similar substrate pairings to find a validated starting concentration.
Q5: Can using a large excess of nitromethane compensate for low catalyst concentration?
A5: Using the nitroalkane, such as nitromethane, as a solvent or in large excess can help drive the reaction equilibrium towards the product side, as the Henry reaction is reversible.[3] While this can improve overall conversion, it does not directly compensate for a fundamentally too-low catalyst concentration, which is necessary to facilitate the initial deprotonation step at a reasonable rate.
Troubleshooting Guide
Problem: My reaction shows very low or no yield, with most of the starting material unreacted.
-
Possible Cause 1: Insufficient Catalyst Concentration. The catalyst loading may be too low to effectively promote the reaction.
-
Solution: Incrementally increase the catalyst concentration. Perform a series of small-scale reactions varying the catalyst loading (e.g., from 5 mol% to 10 mol% and 15 mol%) to identify the optimal amount.
-
-
Possible Cause 2: Catalyst Deactivation. The catalyst may have been deactivated by acidic impurities or exposure to air/moisture.
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Solution: Ensure all reagents and solvents are pure and dry.[10] If using a base catalyst, be aware that any acidic functionality in the reaction mixture will neutralize it. If using an air-sensitive catalyst, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Possible Cause 3: Unfavorable Equilibrium. The retro-Henry reaction is significant, and the equilibrium may lie on the side of the starting materials, which is a common issue with ketones.[9][13]
-
Solution: Use a larger excess of the nitroalkane to shift the equilibrium. Removing water as it forms can also drive the reaction forward, although this can promote dehydration to the nitroalkene.
-
Problem: The reaction is very slow.
-
Possible Cause 1: Low Temperature. Many Henry reactions are run at lower temperatures to improve selectivity, but this slows down the reaction rate.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress and side product formation. A balance must be struck between rate and selectivity.
-
-
Possible Cause 2: Poor Catalyst Choice. The chosen catalyst may not be active enough for the specific substrates.
-
Solution: Screen different types of catalysts. For example, if a weak organic base is ineffective, a stronger base or a Lewis acidic metal catalyst might be required.
-
Problem: I am observing significant formation of side products, especially the dehydrated nitroalkene.
-
Possible Cause 1: Catalyst Concentration is Too High. An excess of base catalyst strongly promotes the elimination of water from the initial β-nitro alcohol product.[12]
-
Solution: Reduce the catalyst concentration. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
-
Possible Cause 2: High Reaction Temperature. Dehydration is often favored at elevated temperatures.[14]
-
Solution: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and allow it to proceed for a longer time.
-
Problem: My catalyst appears to have deactivated during the reaction.
-
Possible Cause 1: Poisoning. Impurities in the starting materials or solvent can act as poisons, blocking the active sites of the catalyst.[15]
-
Solution: Purify all reagents and solvents before use. Common poisons include sulfur or phosphorus compounds.[15]
-
-
Possible Cause 2: Thermal Degradation. If the reaction is run at high temperatures, the catalyst structure may degrade over time.[15]
-
Solution: Check the thermal stability of your catalyst and run the reaction at a temperature well below its decomposition point.
-
Data Presentation: Catalyst Loading Examples
The following tables summarize catalyst loading data from various studies on the Henry reaction, providing a reference for experimental design.
Table 1: Asymmetric Henry Reaction Catalyst Loading
| Catalyst System | Aldehyde Substrate | Catalyst Loading (mol%) | Base/Additive (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-Cu1 Complex | Various Aromatic | 10 | NaOAc (10) | 65-98 | 70-92 | [11] |
| (S)-Cu2 / Ag₂O | Various Aromatic | 2 | Ag₂O (1) | 50-99 | 69-92 | [11] |
| Dinuclear Zinc-azePhenol | N-Boc Imines | 10 | N/A | up to 97 | up to 99 | [3] |
| Chiral Diamine-Cu(OAc)₂ | Various Aromatic | 1-5 | N/A | >99 | up to 99.5 | [3] |
| Secondary Amine Amide | α-Ketophosphonates | 5 | N/A | 68-95 | 90-99 | [2] |
Table 2: Effect of Catalyst Concentration on Reaction Outcome
| Catalyst | Catalyst Loading | Reaction Conditions | Outcome | Note | Reference |
| Base Catalyst | Low (Catalytic) | Standard Temp. | Favors β-nitro alcohol | Minimizes dehydration | [12] |
| Base Catalyst | High (Excess) | Standard/High Temp. | Favors nitroalkene | Promotes dehydration | [1][12] |
| Transition Metal | 0.2% to 1.5% | Oxidation of alcohols | Rate increases with concentration | Optimal rate at 1.5% | [7] |
| Transition Metal | >1.5% | Oxidation of alcohols | Rate plateaus, side reactions increase | High concentration can be inefficient | [7] |
Experimental Protocols
General Protocol for Screening Catalyst Concentration in a Henry Reaction
This protocol outlines a general method for determining the optimal catalyst concentration for the reaction between an aldehyde and a nitroalkane.
1. Materials and Setup:
-
Substrates: Aldehyde and nitroalkane.
-
Catalyst of choice.
-
Anhydrous solvent (e.g., THF, DCM, or Toluene).
-
A series of reaction vials or a parallel synthesizer.
-
Stir bars and a multi-position stirring hotplate.
-
Inert atmosphere setup (e.g., nitrogen or argon manifold) if the catalyst is air-sensitive.
-
Standard workup and purification supplies (e.g., silica gel for chromatography).
2. Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[10]
-
Stock Solutions: Prepare stock solutions of the aldehyde, nitroalkane, and catalyst in the chosen solvent to ensure accurate dispensing.
-
Reaction Setup: In separate, labeled reaction vials, add the aldehyde solution (e.g., 0.2 mmol scale).
-
Catalyst Addition: To each vial, add a different amount of the catalyst stock solution to achieve a range of concentrations (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%). Include a control reaction with no catalyst.
-
Initiation: Add the nitroalkane solution (typically 5-10 equivalents) to each vial, seal the vials, and begin stirring at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reactions over time using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by taking small aliquots from each vial at set time points (e.g., 2, 6, 12, and 24 hours). Note the consumption of starting material and the formation of the product and any major side products.
-
Workup: Once the reaction with the best outcome reaches completion (or after a fixed time point for comparison), quench all reactions appropriately (e.g., by adding a mild acid like saturated NH₄Cl solution if a base catalyst was used). Extract the organic components, dry the combined organic layers, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction to determine the conversion and yield. If necessary, purify the products via column chromatography to determine the isolated yield and assess purity.
3. Optimization:
-
Based on the results, identify the catalyst concentration that provides the best balance of reaction rate, yield, and purity.
-
If necessary, a second round of optimization can be performed using a narrower range of concentrations around the initial optimum.
Visualizations
Caption: The base-catalyzed mechanism of the Henry reaction.
Caption: A workflow for systematic optimization of catalyst concentration.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. interesjournals.org [interesjournals.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. Henry Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethoxy-β-nitrostyrene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4,6-trimethoxy-β-nitrostyrene via the Henry reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen catalyst (e.g., ammonium acetate, primary amine) may be old, impure, or inappropriate for the reaction conditions. 2. Low Reaction Temperature: The temperature may be too low to drive the reaction to completion. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 4. Poor Quality Reagents: 2,4,6-trimethoxybenzaldehyde or nitromethane may be of low purity. | 1. Use a fresh, high-purity catalyst. Consider screening different catalysts, such as methylamine or cyclohexylamine, which may offer better yields at lower temperatures. 2. Gradually increase the reaction temperature. For ammonium acetate in acetic acid, reflux conditions are often necessary. With primary amine catalysts, temperatures between 40-80°C may be optimal.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting aldehyde is consumed. 4. Ensure the purity of starting materials. Recrystallize or distill the aldehyde if necessary. |
| Formation of Side Products (Impure Product) | 1. High Reaction Temperature: Excessive heat can lead to polymerization of the product or other side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. 3. Cannizzaro Reaction: A possible side reaction for aldehydes lacking an alpha-hydrogen in the presence of a strong base. | 1. Optimize the reaction temperature. Lower temperatures generally favor cleaner reactions, although they may require longer reaction times. 2. Use a slight excess of nitromethane to ensure complete conversion of the aldehyde. 3. While less common with weaker bases like ammonium acetate, ensure the reaction is not overly basic. |
| Product is an Oil and Does Not Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Reaction Turns Dark or Polymerizes | 1. High Temperature: β-nitrostyrenes can polymerize at elevated temperatures. 2. Presence of Strong Base: Strong bases can promote polymerization. | 1. Maintain the lowest effective temperature for the reaction. 2. Use a milder catalyst or ensure the pH of the reaction mixture does not become excessively high. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of 2,4,6-trimethoxy-β-nitrostyrene?
A1: The optimal temperature depends on the catalyst and solvent system used. With ammonium acetate in glacial acetic acid, reflux temperatures are commonly employed.[1] When using primary amine catalysts like methylamine, milder temperatures in the range of 40-50°C can be effective and may lead to a cleaner reaction profile. For other primary amines, temperatures up to 80°C might be required.[1] It is recommended to perform small-scale optimization studies to determine the ideal temperature for your specific conditions.
Q2: How does temperature affect the yield and purity of the product?
A2: Generally, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and polymerization of the nitrostyrene, thereby reducing the purity and overall yield of the desired product. Lower temperatures tend to result in a cleaner reaction with higher purity but may require significantly longer reaction times to achieve a good yield.
Q3: What are some common side products in this synthesis?
A3: Common side products can include unreacted starting materials, the intermediate nitroaldol, and polymeric material. Under certain conditions, especially with strong bases, byproducts from the Cannizzaro reaction of the aldehyde may also be observed.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting aldehyde from the product. The reaction is considered complete when the spot corresponding to the 2,4,6-trimethoxybenzaldehyde is no longer visible.
Q5: What is the best method for purifying the crude product?
A5: The most common and effective method for purifying crude 2,4,6-trimethoxy-β-nitrostyrene is recrystallization from a suitable solvent, such as ethanol or isopropanol. If the product is an oil or heavily contaminated with impurities, column chromatography on silica gel is recommended.
Data Presentation
The following table provides illustrative data on the effect of temperature on the synthesis of a substituted β-nitrostyrene using a primary amine catalyst. Please note that these are representative values and the optimal conditions for 2,4,6-trimethoxy-β-nitrostyrene may vary.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 40 | 12 | 75 | 98 |
| 60 | 6 | 88 | 95 |
| 80 | 3 | 92 | 90 |
| 100 (reflux) | 1.5 | 85 | 80 |
Experimental Protocols
Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene using Ammonium Acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethoxybenzaldehyde (1 equivalent), nitromethane (3-5 equivalents), and ammonium acetate (0.25-0.3 equivalents) in glacial acetic acid.[1]
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol or isopropanol to obtain pure 2,4,6-trimethoxy-β-nitrostyrene.
Synthesis of 2,4,6-Trimethoxy-β-nitrostyrene using a Primary Amine Catalyst
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent like ethanol. Add nitromethane (2-4 equivalents) and the primary amine catalyst (e.g., methylamine, 0.2 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-50°C for methylamine) and stir for the required time, monitoring by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to neutralize the amine catalyst.
-
Isolation: The product may precipitate upon acidification or after partial removal of the solvent under reduced pressure. Collect the solid by filtration.
-
Purification: Wash the product with water and recrystallize from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,4,6-Trimethoxy-β-nitrostyrene.
Caption: Logical relationship between temperature and reaction outcome.
Caption: Troubleshooting decision tree for synthesis issues.
References
Preventing polymerization of beta-nitrostyrenes
Welcome to the Technical Support Center for β-nitrostyrenes. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of β-nitrostyrene and its derivatives during synthesis, purification, and storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of β-nitrostyrenes.
Issue 1: Rapid formation of an insoluble solid during synthesis.
-
Question: I was synthesizing a β-nitrostyrene derivative using a base catalyst, and my reaction mixture turned into a thick, insoluble mass. What happened, and how can I prevent this?
-
Answer: This is a classic sign of base-initiated anionic polymerization.[1][2] β-Nitrostyrenes are highly susceptible to anionic polymerization, especially in the presence of strong bases or even weaker basic conditions if the temperature is not controlled. The electron-withdrawing nitro group makes the vinyl carbon susceptible to nucleophilic attack, initiating a chain reaction.
Prevention:
-
Temperature Control: Maintain strict temperature control throughout the reaction, keeping it as low as feasible for the reaction to proceed. For the Henry reaction (condensation of an aldehyde with a nitroalkane), temperatures should be kept low, for instance between 10-15°C during the addition of a base like sodium hydroxide.[3]
-
Order of Addition: When neutralizing the reaction mixture or performing a workup, always add the alkaline solution slowly to a well-stirred acidic solution. Reversing this order can create localized high-base concentrations, triggering polymerization.[3]
-
Choice of Base: For base-catalyzed syntheses, consider using milder bases like ammonium acetate, which can reduce the likelihood of rapid polymerization compared to stronger bases like alcoholic potassium hydroxide or methanolic methylamine.[4]
-
Issue 2: My purified β-nitrostyrene solidified or became viscous during storage.
-
Question: I successfully synthesized and purified my β-nitrostyrene, but after a few days/weeks in storage, it has turned into a solid or a very viscous oil. Is this polymerization? How can I store it correctly?
-
Answer: Yes, this is likely polymerization. Over time, exposure to air, light, or residual impurities can initiate polymerization. β-Nitrostyrene can be sensitive to prolonged air exposure.[5]
Proper Storage Protocol:
-
Inert Atmosphere: Store the purified β-nitrostyrene under an inert atmosphere, such as nitrogen or argon, to prevent oxidation which can lead to the formation of radical species that may initiate polymerization.
-
Refrigeration: Store the compound at refrigerated temperatures (2-8°C is often recommended) to minimize thermal polymerization.[5]
-
Light Protection: Store in an amber vial or a container protected from light to prevent photochemical reactions.
-
Purity: Ensure the product is highly pure before storage. Residual acidic or basic impurities can catalyze polymerization.
-
Issue 3: My β-nitrostyrene sample contains polymeric material. How can I purify it?
-
Question: My crude β-nitrostyrene contains a significant amount of insoluble polymer. What is the best way to remove it?
-
Answer: The polymer is typically much less soluble than the monomer in common organic solvents. You can take advantage of this difference in solubility to purify your compound.
Purification Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol.[3] The monomeric β-nitrostyrene will dissolve, while the polymer should remain largely insoluble.
-
Hot Filtration: Perform a hot filtration to remove the insoluble polymer.
-
Crystallization: Allow the hot, filtered solution to cool slowly to induce crystallization of the purified β-nitrostyrene.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of β-nitrostyrene polymerization?
A1: β-Nitrostyrenes are susceptible to both anionic and free-radical polymerization. However, anionic polymerization is often the more significant concern, especially during synthesis and workup, as it can be initiated by bases used as catalysts or during neutralization steps.[1][2] The electron-withdrawing nature of the nitro group makes the double bond highly electrophilic and prone to attack by nucleophiles, initiating the anionic polymerization cascade.
Q2: Can I use common radical inhibitors like BHT or hydroquinone to stabilize β-nitrostyrene?
A2: While there is limited specific quantitative data on the effectiveness of various inhibitors for β-nitrostyrene itself, it is interesting to note that β-nitrostyrene and its derivatives are potent inhibitors of free-radical polymerization for other monomers like styrene.[6][7] This suggests that free-radical polymerization may be a less common issue compared to anionic polymerization. However, for long-term storage, the use of a radical inhibitor like Butylated Hydroxytoluene (BHT) is a reasonable precautionary measure, though its efficacy is not well-documented for this specific class of compounds.
Q3: My reaction to reduce the nitro group of β-nitrostyrene is giving a lot of polymer. Why is this happening?
A3: Reductions of β-nitrostyrenes, for example using metal hydrides like lithium aluminum hydride, are often performed under basic conditions.[8] If the reaction is not controlled properly, these basic conditions can induce anionic polymerization of the starting material. It is crucial to maintain a low temperature and add the β-nitrostyrene solution slowly to the reducing agent to ensure it reacts quickly rather than polymerizing.
Q4: What are the ideal conditions for storing β-nitrostyrene solutions?
A4: If you need to store β-nitrostyrene in a solution, choose a non-polar, aprotic solvent. It is advisable to use a dilute solution and store it under an inert atmosphere in the dark and at a low temperature. Avoid protic solvents if there is any possibility of basic impurities being present.
Experimental Protocols
Protocol 1: Synthesis and Purification of β-Nitrostyrene (Adapted from Organic Syntheses) [3]
This protocol describes the base-catalyzed condensation of benzaldehyde and nitromethane, with critical steps to avoid polymerization.
Materials:
-
Benzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-salt bath, combine benzaldehyde, nitromethane, and methanol.
-
Slowly add a solution of sodium hydroxide, carefully controlling the temperature to keep it between 10-15°C. A thick, white precipitate will form.
-
After the addition is complete, allow the mixture to stand for a short period.
-
Dissolve the precipitate by adding ice-cold water.
-
Crucial Step: Slowly add the resulting alkaline solution to a well-stirred, excess of dilute hydrochloric acid. A yellow crystalline product will precipitate. Do not add the acid to the alkaline solution , as this will likely cause the formation of an oily nitro alcohol and polymer.[3]
-
Collect the crude β-nitrostyrene by filtration and wash with water.
-
To remove residual water, gently melt the crude product; the water will separate as a top layer and can be decanted after the β-nitrostyrene solidifies upon cooling.
-
Purification: Dissolve the crude product in a minimum amount of hot ethanol. Filter the hot solution to remove any insoluble impurities (polymer). Allow the filtrate to cool slowly to crystallize the pure β-nitrostyrene.
-
Collect the purified crystals by filtration and dry them.
Data Presentation
Currently, there is a lack of specific quantitative data in the searched literature comparing the effectiveness of different inhibitors for the polymerization of β-nitrostyrenes. The available data primarily focuses on the inhibition of styrene polymerization, where compounds like TBC, BHT, and TEMPO derivatives are effective.
| Inhibitor Type | Compound Example | General Application for Styrenes | Relevance for β-Nitrostyrenes |
| Phenolic | 4-tert-Butylcatechol (TBC), BHT | Effective radical scavengers, require oxygen to be active. | May offer some protection against radical polymerization during storage. |
| Nitroxide | TEMPO | Highly effective "true inhibitors" that do not require oxygen. | Potentially effective, but no specific data found for β-nitrostyrenes. |
| Nitro Compounds | β-Nitrostyrene itself | Acts as a strong inhibitor for styrene polymerization.[6][7] | This intrinsic property suggests that anionic polymerization is the more probable pathway for self-polymerization. |
Visualizations
Caption: Troubleshooting workflow for identifying the cause and solution for β-nitrostyrene polymerization.
Caption: Simplified mechanism of base-initiated anionic polymerization of β-nitrostyrene.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 2,4,6-Trimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2,4,6-trimethoxybenzaldehyde from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2,4,6-trimethoxybenzaldehyde?
A1: The most common and effective methods for the removal of unreacted 2,4,6-trimethoxybenzaldehyde are:
-
Liquid-Liquid Extraction with Sodium Bisulfite: This technique involves the reaction of the aldehyde with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic product layer.[1][2][3][4]
-
Silica Gel Column Chromatography: This is a standard purification technique where the reaction mixture is passed through a column of silica gel. Due to differences in polarity, the components of the mixture are separated. For 2,4,6-trimethoxybenzaldehyde, a common solvent system is a mixture of hexane and ethyl acetate.[5]
-
Recrystallization: This method is used to purify solid products. It relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[6]
Q2: How can I monitor the progress of the removal of 2,4,6-trimethoxybenzaldehyde?
A2: The removal of 2,4,6-trimethoxybenzaldehyde can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the presence of the aldehyde. A suitable mobile phase, such as hexane/ethyl acetate, can be used to separate the aldehyde from the desired product on a silica gel plate.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed to determine the concentration of the aldehyde in the reaction mixture and the purified product.[7]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The disappearance of the characteristic aldehyde proton signal (around 10.35 ppm for 2,4,6-trimethoxybenzaldehyde) in the ¹H NMR spectrum of the purified product confirms its removal.[1][5]
Q3: What are some key physical properties of 2,4,6-trimethoxybenzaldehyde relevant for its removal?
A3: Understanding the physical properties of 2,4,6-trimethoxybenzaldehyde is crucial for selecting an appropriate purification method.
| Property | Value |
| Appearance | White to light yellow crystalline solid[5] |
| Melting Point | 115-120 °C[8][9] |
| Molecular Weight | 196.20 g/mol [5][10] |
| Solubility | Generally soluble in organic solvents like methanol, ethyl acetate, and DMF.[1][2][5] |
Q4: What safety precautions should be taken during the removal process?
A4: Standard laboratory safety protocols should always be followed. When dealing with 2,4,6-trimethoxybenzaldehyde and the associated solvents, it is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware that the reaction of sodium bisulfite with aldehydes can generate sulfur dioxide gas, which is a respiratory irritant.[1]
-
Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.
Troubleshooting Guides
Problem: Low recovery of the desired product after purification.
| Possible Cause | Recommended Solution |
| Emulsion formation during liquid-liquid extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product loss on the silica gel column. | If the product is highly polar, it may adhere strongly to the silica. Try using a more polar eluent or switch to a different stationary phase like alumina. |
| Co-precipitation of the product with the aldehyde during recrystallization. | The chosen solvent may not be optimal. Perform a solvent screen to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the aldehyde remains soluble at low temperatures. |
Problem: Incomplete removal of 2,4,6-trimethoxybenzaldehyde.
| Possible Cause | Recommended Solution |
| Inefficient formation of the bisulfite adduct during extraction. | Use a water-miscible co-solvent like methanol or DMF to increase the contact between the aldehyde and the bisulfite solution.[1][2] Ensure the sodium bisulfite solution is freshly prepared and used in excess. |
| Co-elution of the aldehyde with the product during column chromatography. | The solvent system is not providing adequate separation. Try a shallower solvent gradient or a less polar solvent system to increase the retention time of the aldehyde on the column. |
| The aldehyde is sterically hindered, making it less reactive towards bisulfite. | While 2,4,6-trimethoxybenzaldehyde is generally reactive, extreme steric hindrance around the aldehyde group can slow the reaction. Increase the reaction time with the bisulfite solution and ensure vigorous mixing. |
Problem: The purified product is still contaminated with other impurities.
| Possible Cause | Recommended Solution |
| Presence of the corresponding carboxylic acid (2,4,6-trimethoxybenzoic acid) from oxidation of the aldehyde. | Wash the organic layer with a mild base like a saturated sodium bicarbonate solution to remove the acidic impurity.[11] |
| Presence of the corresponding alcohol from over-reduction if the aldehyde was used in a reduction reaction. | These impurities can often be separated by silica gel column chromatography, as the alcohol is typically more polar than the desired product. |
| A single purification method is insufficient. | A combination of methods may be necessary. For example, perform a bisulfite extraction to remove the bulk of the unreacted aldehyde, followed by column chromatography to remove other impurities and any remaining traces of the aldehyde. |
Quantitative Data Presentation
The following table summarizes the typical performance of the most common purification methods for the removal of aromatic aldehydes. The values for purity and recovery can be highly dependent on the specific reaction and the nature of the desired product.
| Purification Method | Typical Purity of Final Product (%) | Typical Recovery of Desired Product (%) | Suitable Scale | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Sodium Bisulfite) | >95[1] | >95[1] | Small to Large | Fast, efficient for aldehydes, cost-effective.[1] | Not effective for ketones, can generate SO₂ gas.[1] |
| Silica Gel Column Chromatography | >98 | 70-95 | Small to Medium | High resolution, can remove multiple impurities. | Time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Recrystallization | >99 | 60-90 | Small to Large | Can yield very pure crystalline products, scalable. | Requires the product to be a solid, finding a suitable solvent can be challenging, can have lower recovery.[6] |
Experimental Protocols
Protocol 1: Removal of 2,4,6-Trimethoxybenzaldehyde via Liquid-Liquid Extraction with Sodium Bisulfite
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Addition of Co-solvent: If the reaction was not performed in a water-miscible solvent, add a small amount of a co-solvent like methanol to the separatory funnel.[1]
-
Bisulfite Wash: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel. Use a volume of bisulfite solution approximately equal to the volume of the organic layer.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes.[1] Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the aldehyde, can be drained off.
-
Repeat: Repeat the washing step with the sodium bisulfite solution if necessary (monitor by TLC).
-
Water Wash: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with an appropriate solvent system. For removing 2,4,6-trimethoxybenzaldehyde, a starting solvent system of 95:5 hexane:ethyl acetate can be effective.[5] The polarity of the eluent can be gradually increased if necessary to elute the desired product.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product is highly soluble at elevated temperatures and poorly soluble at room temperature or below, while 2,4,6-trimethoxybenzaldehyde has different solubility characteristics.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. The cooling can be continued in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for the removal of 2,4,6-trimethoxybenzaldehyde by liquid-liquid extraction.
Caption: Workflow for purification by silica gel column chromatography.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Trimethoxybenzaldehyde, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. 2,4,6-Trimethoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 11. Reddit - The heart of the internet [reddit.com]
Troubleshooting low yield in 2,4,6-Trimethoxy-beta-nitrostyrene reduction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of 2,4,6-Trimethoxy-β-nitrostyrene to 2,4,6-trimethoxyphenethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the reduction of 2,4,6-Trimethoxy-β-nitrostyrene can stem from several factors. The most common issues include:
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Sub-optimal Reducing Agent: The choice of reducing agent is critical. While powerful agents like Lithium Aluminum Hydride (LiAlH4) can be effective, they are also prone to side reactions if not handled under strictly anhydrous and inert conditions.[1][2][3] Newer methods, such as the use of Sodium Borohydride (NaBH4) in combination with a catalyst like Copper(II) Chloride (CuCl2), have been reported to provide higher yields under milder conditions.[1][4][5]
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Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, incorrect temperature, or poor solubility of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side Reactions: Several side reactions can occur, leading to a complex mixture of products and a low yield of the desired amine. These can include polymerization of the starting material, formation of oximes, or other partially reduced species.[6] The choice of solvent and temperature can significantly influence the prevalence of side reactions.
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Difficult Work-up and Product Isolation: The final amine product can be lost during the work-up procedure. Amines are basic and can form salts, which may be water-soluble.[2] Ensuring the aqueous layer is sufficiently basic during extraction is critical to recovering the free amine into the organic phase. Emulsion formation during extraction can also lead to product loss.
Q2: I am using Lithium Aluminum Hydride (LiAlH4) and getting a complex mixture of products. How can I improve my results?
When using LiAlH4, a potent but less selective reducing agent, several precautions are necessary to avoid side reactions:
-
Strictly Anhydrous Conditions: LiAlH4 reacts violently with water. Ensure all glassware is oven-dried, and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Controlled Addition of Reagents: The addition of the nitrostyrene to the LiAlH4 suspension should be slow and controlled, often at a low temperature (e.g., 0 °C) to manage the exothermic reaction.[3]
-
Careful Quenching: The quenching of excess LiAlH4 after the reaction is complete is a critical step. A common procedure is the sequential, slow addition of water, followed by a sodium hydroxide solution. An improper quenching technique can lead to the formation of aluminum salts that can trap the product, making isolation difficult.
Q3: Can I use Sodium Borohydride (NaBH4) alone to reduce the nitrostyrene?
No, Sodium Borohydride by itself is generally not strong enough to reduce the nitro group.[4] It will typically only reduce the carbon-carbon double bond of the nitrostyrene to form the corresponding nitroalkane.[4][7] To achieve complete reduction to the amine, NaBH4 is used in combination with a catalyst, such as Copper(II) Chloride (CuCl2).[1][4][5][8] This combination forms a more powerful reducing species in situ.
Q4: My reaction with Fe/HCl seems to stall. What could be the issue?
The reduction using iron filings in the presence of an acid like HCl is a classic method. If the reaction stalls, consider the following:
-
Activation of Iron: The surface of the iron filings may be oxidized. Pre-washing the iron with dilute HCl to activate it can be beneficial.
-
Acid Concentration: While only a catalytic amount of acid is theoretically needed because the iron(II) chloride formed is hydrolyzed to regenerate HCl, the initial amount is crucial to initiate the reaction.[9]
-
Stirring: Vigorous stirring is essential to ensure good contact between the solid iron, the dissolved nitrostyrene, and the acid.[10]
-
Particle Size: The surface area of the iron can play a role; finer iron powder may be more reactive.[10]
Q5: During the work-up, I am having trouble with emulsions during the extraction. How can I resolve this?
Emulsions are common during the extraction of basic amines. To break up emulsions, you can try:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to increase the ionic strength of the aqueous layer and break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.
-
Patience: Allowing the separatory funnel to stand for an extended period can sometimes lead to the separation of layers.
Data Presentation
| Reducing Agent/System | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference(s) |
| LiAlH4 | Diethyl Ether / THF | Reflux | 3 - 59 hours | 60 - 81 | [1][11] |
| NaBH4 / CuCl2 | Isopropanol / Water | 80 | 10 - 30 minutes | 62 - 83 | [1][4] |
| Fe / HCl | Ethanol / Water | Reflux | 20 minutes - 2 hours | Moderate to Good | [9][12] |
| Zn / HCl | Isopropanol / Water | < 10 | 7 - 8 hours | ~20 (in one report) | [13] |
| H2 / Pd-C | Methanol / HCl | Room Temperature | Overnight | ~67 | [11] |
| Electrochemical Reduction | Acetic Acid / Ethanol / HCl | 20 - 40 | 12 hours | High (sensitive) | [14] |
Experimental Protocols
1. Reduction using Sodium Borohydride and Copper(II) Chloride (Adapted from literature[4][8])
-
Materials: 2,4,6-Trimethoxy-β-nitrostyrene, Sodium Borohydride (NaBH4), Copper(II) Chloride (CuCl2), Isopropanol (IPA), Water, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethyl Acetate.
-
Procedure:
-
In a round-bottom flask, suspend 2,4,6-Trimethoxy-β-nitrostyrene (1 equivalent) and NaBH4 (7.5 equivalents) in a mixture of IPA and water (e.g., 2:1 v/v).
-
Stir the suspension. The nitrostyrene should be added portion-wise to control the initial exotherm.
-
Carefully add a solution of CuCl2 (0.1 equivalents) in water dropwise to the reaction mixture. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to 80°C for 30 minutes.
-
Cool the reaction to room temperature and carefully acidify with dilute HCl to quench the excess NaBH4.
-
Make the solution strongly basic with a concentrated NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
-
2. Reduction using Lithium Aluminum Hydride (General Procedure[3][11])
-
Materials: 2,4,6-Trimethoxy-β-nitrostyrene, Lithium Aluminum Hydride (LiAlH4), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Sulfuric Acid (H2SO4), Sodium Hydroxide (NaOH).
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH4 (approximately 4-5 equivalents) and anhydrous ether under a nitrogen atmosphere.
-
Dissolve 2,4,6-Trimethoxy-β-nitrostyrene (1 equivalent) in anhydrous ether and add it dropwise to the stirred LiAlH4 suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction flask in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Visualizations
Caption: Troubleshooting workflow for low yield in nitrostyrene reduction.
Caption: General reaction pathway for the reduction of 2,4,6-Trimethoxy-β-nitrostyrene.
References
- 1. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sciencemadness Discussion Board - Reduction of nitroalkenes to nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Improved NaBH4 reduction of nitrostyrenes to phenylnitroalkanes [designer-drug.com]
- 8. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. doubtnut.com [doubtnut.com]
- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 11. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. Sciencemadness Discussion Board - Troubleshooting Zn/HCl reduction of nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Electrochemical Reduction of Nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]
Technical Support Center: 2,4,6-Trimethoxy-beta-nitrostyrene Synthesis
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene to improve final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in this compound synthesis?
A1: The most frequent cause of impurity is an incomplete reaction, which leaves unreacted 2,4,6-trimethoxybenzaldehyde in the final product. The Henry condensation reaction is reversible, and factors like insufficient reaction time, improper temperature, or suboptimal catalyst concentration can lead to a mixture of product and starting material.[1][2]
Q2: My final product is an oil and will not crystallize. What should I do?
A2: An oily product typically indicates the presence of significant impurities that inhibit crystallization. The primary suspect is often unreacted starting aldehyde. First, attempt to wash the crude product with a sodium bisulfite solution to remove the aldehyde.[3][4] If this fails, column chromatography is a reliable method to separate the desired nitrostyrene from impurities.[5]
Q3: The yield of my reaction is very low. How can I improve it?
A3: Low yields can stem from several factors. Ensure that an excess of nitromethane (typically 2-5 molar equivalents) is used to drive the reaction equilibrium towards the product.[6] Catalyst concentration is also critical; for amine catalysts, using a higher molar equivalent (e.g., 1.5 eq.) can significantly improve yields for electron-rich aldehydes like 2,4,6-trimethoxybenzaldehyde.[2] Finally, verify that the reaction has been given sufficient time to reach completion by monitoring its progress with Thin Layer Chromatography (TLC).
Q4: What are the best recrystallization solvents for this compound?
A4: Alcohols are generally effective for recrystallizing nitrostyrenes. For this compound and related compounds, isopropanol and methanol are commonly cited and effective solvents.[2][5] The key is to use a minimal amount of hot solvent to fully dissolve the crude product, followed by slow cooling to promote the formation of pure crystals.
Q5: How can I effectively remove unreacted 2,4,6-trimethoxybenzaldehyde from my crude product?
A5: Unreacted aldehyde can be removed during the workup by washing the crude product (dissolved in an organic solvent) with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[4] The aldehyde forms a water-soluble adduct that can be separated in the aqueous layer, leaving the purer nitrostyrene in the organic layer.[3][4]
Troubleshooting Guide
Problem: Low Purity / Presence of Impurities
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Symptom: Product is oily, discolored (e.g., reddish-orange instead of yellow), has a broad melting point range, or shows extra peaks in analytical data (NMR, GC-MS).
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction using TLC until the starting aldehyde spot disappears or is minimal. Increase reaction time or gently increase the temperature if the reaction has stalled.[2] |
| Unreacted Aldehyde | During workup, wash the organic layer containing the product with a freshly prepared saturated solution of sodium bisulfite. |
| Side-Product Formation | If using strong bases (e.g., NaOH), side reactions like the Cannizzaro reaction can occur.[7] Switch to a milder catalyst system, such as ammonium acetate in acetic acid or an amine catalyst like methylamine.[6][8] |
| Ineffective Purification | Recrystallize the product from an appropriate solvent (see Table 2). If impurities persist, column chromatography is the most effective method for separation.[5] |
Problem: Low Yield
-
Symptom: The mass of the isolated, purified product is significantly lower than the theoretical maximum.
| Possible Cause | Recommended Solution |
| Suboptimal Reactant Ratio | Use a significant excess of nitromethane (2-5 equivalents) relative to the aldehyde to push the reaction forward.[6] |
| Insufficient Catalyst | For electron-rich benzaldehydes, a higher concentration of catalyst may be needed. For amine catalysts, amounts up to 1.5 molar equivalents have been shown to be effective.[2] |
| Reversible Reaction | The Henry reaction is reversible.[1] Ensure the subsequent dehydration to the nitrostyrene is efficient. Using a system like ammonium acetate in refluxing acetic acid facilitates both the condensation and dehydration in one pot. |
| Product Loss During Workup | During recrystallization, avoid using an excessive volume of solvent, as this will reduce the recovery of the crystallized product. Ensure the product has fully precipitated before filtration, which can be aided by cooling in an ice bath. |
Experimental Protocols
Protocol 1: Synthesis via Henry Condensation (Amine Catalyst Method)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq.) in glacial acetic acid (approx. 0.5 mL per mmol of aldehyde).
-
Add Reagents: Add nitromethane (2.0-2.5 eq.) followed by the amine catalyst (e.g., ethanolamine, 1.5 eq.).[2]
-
Heating: Heat the reaction mixture with stirring at 80-95°C.[2][6]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 1:5 ethyl acetate/n-hexane mobile phase). The reaction is complete when the aldehyde spot is no longer visible. This may take 1-4 hours.
-
Workup: Allow the mixture to cool to room temperature. Pour the mixture into cold water, which should cause the crude nitrostyrene to precipitate as a yellow solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid and catalyst salts. The crude product can then be dried before purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry this compound into an Erlenmeyer flask. Select an appropriate solvent such as isopropanol or methanol.[5]
-
Dissolution: Add a minimal amount of the hot solvent to the flask while heating and swirling until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent. The pure product should be a bright yellow crystalline solid.
Data Presentation
Table 1: Comparison of Catalytic Systems for β-Nitrostyrene Synthesis
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Notes |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | Several hours | A common and reliable one-pot method for condensation and dehydration.[6] |
| Methylamine | (Aqueous solution) | 40-50°C | Varies | A milder condition that can lead to high yields (reported up to 95%).[6] |
| Cyclohexylamine | Acetic Acid | ~95°C | ~90 minutes | Effective amine catalyst for this transformation.[6] |
| Ethanolamine | Glacial Acetic Acid | 80°C | 40-60 minutes | Shown to be highly effective for substituted benzaldehydes with high catalyst loading (1.5 eq.).[2] |
Table 2: Recommended Recrystallization Solvents
| Solvent | Class | Notes |
| Isopropanol | Alcohol | Frequently used for nitrostyrenes, providing good purity upon recrystallization.[5] |
| Methanol | Alcohol | Effective for recrystallizing trimethoxy-substituted nitrostyrenes.[2] |
| Ethanol | Alcohol | A common and effective solvent for recrystallizing various nitrostyrenes. |
| Toluene | Aromatic | Can be used, especially if alcohol-based solvents are not effective. May require heating to dissolve the compound. |
Visualizations
Caption: Synthesis of this compound via the Henry reaction.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for improving product purity.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane - [www.rhodium.ws] [designer-drug.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Solvent Effects on 2,4,6-Trimethoxy-beta-nitrostyrene Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the solvent effects on the rate of 2,4,6-Trimethoxy-beta-nitrostyrene formation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, a crucial intermediate in various synthetic pathways.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen catalyst (e.g., ammonium acetate, primary amine) may be old, impure, or unsuitable for the specific reaction conditions. 2. Inappropriate Solvent: The solvent may not be effectively solubilizing the reactants or may be participating in side reactions. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 5. Water Contamination: The presence of water can hinder the dehydration of the intermediate nitroalcohol to the desired nitrostyrene. | 1. Catalyst Check: Use a fresh, high-purity catalyst. Consider screening different catalysts, such as primary amines (e.g., methylamine, cyclohexylamine) or Lewis acids. 2. Solvent Optimization: Select a solvent that ensures good solubility of both 2,4,6-trimethoxybenzaldehyde and nitromethane. Acetic acid is commonly used with ammonium acetate, while toluene can be effective with amine catalysts. For microwave-assisted synthesis, solvent-free conditions with a solid support can be highly effective. 3. Increase Temperature: If using conventional heating, ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent. For microwave-assisted synthesis, higher temperatures can be achieved in shorter times. 4. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 5. Anhydrous Conditions: Use anhydrous solvents and reagents. A Dean-Stark trap can be employed to remove water azeotropically during the reaction. |
| Formation of Side Products (e.g., β-nitroalcohol) | 1. Incomplete Dehydration: The intermediate β-nitroalcohol may not fully dehydrate to the nitrostyrene. This is more common in the absence of a dehydrating agent or at lower temperatures. 2. Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction. | 1. Promote Dehydration: Ensure a catalytic amount of a dehydrating agent is present, or that the reaction is run at a temperature sufficient to drive off water. Acetic acid can act as both a solvent and a catalyst for dehydration. 2. Control Basicity: Avoid using an excess of strong base. The use of weaker bases like ammonium acetate or primary amines is generally preferred. |
| Product Purification Difficulties | 1. Oily Product: The crude product may be an oil that is difficult to crystallize. 2. Contamination with Starting Materials: Unreacted 2,4,6-trimethoxybenzaldehyde or nitromethane may co-crystallize with the product. | 1. Recrystallization: Attempt recrystallization from a different solvent or a solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane). Seeding with a small crystal of the pure product can induce crystallization. Column chromatography may be necessary if recrystallization fails. 2. Washing and Extraction: Wash the crude product with a solvent in which the starting materials are soluble but the product is not. An aqueous wash can help remove water-soluble impurities. |
| Reaction Rate is Too Slow | 1. Suboptimal Solvent Choice: The solvent may not be effectively stabilizing the transition state of the reaction. 2. Low Catalyst Concentration: The amount of catalyst may be insufficient to achieve a reasonable reaction rate. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities. Protic solvents can solvate the reactants and catalyst, while aprotic solvents may favor different reaction pathways. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration, but be mindful of potential side reactions at higher catalyst loadings. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The formation of this compound proceeds via a Henry (or nitroaldol) reaction. The reaction involves the base-catalyzed condensation of 2,4,6-trimethoxybenzaldehyde with nitromethane. The initial product is a β-nitroalcohol intermediate, which then undergoes dehydration to form the final β-nitrostyrene product.
Q2: How does the choice of solvent affect the reaction rate?
A2: The solvent plays a critical role by influencing the solubility of reactants and the stability of the transition state. Polar protic solvents, like acetic acid and ethanol, can facilitate the reaction by solvating the ionic intermediates. Aprotic solvents, such as toluene, can also be effective, particularly when using a Dean-Stark trap to remove water and drive the reaction towards the dehydrated product. The optimal solvent often depends on the chosen catalyst and reaction conditions (conventional heating vs. microwave).
Q3: What are the most common catalysts for this reaction, and how do they differ?
A3: Commonly used catalysts include ammonium acetate and primary amines (e.g., methylamine, cyclohexylamine). Ammonium acetate is often used in refluxing acetic acid. Primary amines can be effective under milder conditions and can sometimes lead to higher yields. The choice of catalyst can influence the reaction rate and the formation of side products.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, microwave-assisted solvent-free synthesis is a viable and often more environmentally friendly option. This method typically involves adsorbing the reactants onto a solid support, such as montmorillonite clay, and irradiating with microwaves. This can lead to significantly shorter reaction times and high yields.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The product, being more conjugated, will typically have a different Rf value and may be visible under UV light.
Data Presentation
The following tables summarize quantitative data on the formation of nitrostyrenes under various solvent and catalytic conditions. While direct kinetic data for this compound in a range of solvents is limited in the literature, the following data provides insights into the influence of reaction conditions on yield and reaction time, which are indicative of the reaction rate.
Table 1: Microwave-Assisted Synthesis of Substituted β-Nitrostyrenes using Montmorillonite KSF Clay
| Substituent on Benzaldehyde | Reaction Time (min) | Yield (%) |
| 2,4,6-Trimethoxy | 1.5 | 92 |
| 4-Methoxy | 1.0 | 95 |
| 3,4-Dimethoxy | 1.0 | 94 |
| 4-Hydroxy | 2.0 | 90 |
| 4-Chloro | 1.5 | 91 |
| Unsubstituted | 1.0 | 92 |
| (Data adapted from Varma, R. S., & Saini, R. K. (1998). A new microwave-assisted, solvent-free synthesis of β-nitrostyrenes on montmorillonite KSF. Tetrahedron Letters, 39(12), 1481-1482.) |
Table 2: Zeolite-Catalyzed Henry Reaction of Benzaldehyde with Nitromethane in Different Solvents
| Solvent | Reaction Time (h) | Yield (%) |
| n-Hexane | 7 | 85 |
| Acetonitrile | 5 | 92 |
| Methanol | 4 | 95 |
| (Data adapted from Ali, M. A., et al. (2018). Zeolite-Y as an efficient and reusable catalyst for the Henry reaction. Journal of the Indian Chemical Society, 95(11), 1361-1365.)Note: This data is for unsubstituted benzaldehyde but illustrates the general trend of solvent effects on reaction time and yield. |
Table 3: Solvent Effect on the DACBO-Catalyzed Vinylogous Henry Reaction of 3,5-dimethyl-4-nitroisoxazole with Isatin
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 85 | 88 |
| Dichloromethane (CH₂Cl₂) | 92 | 91 |
| Tetrahydrofuran (THF) | 78 | 85 |
| Acetonitrile (CH₃CN) | 88 | 89 |
| Methanol (CH₃OH) | 65 | 75 |
| Water (H₂O) | 95 | 93 |
| (Data adapted from Wu, X., et al. (2014). Asymmetric vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole with isatins catalyzed by a Cinchona-derived squaramide. Organic & Biomolecular Chemistry, 12(42), 8413-8419.)Note: This data is for a different, but related, type of Henry reaction and demonstrates the significant impact of the solvent on both yield and stereoselectivity. |
Experimental Protocols
General Procedure for the Synthesis of this compound via Henry Reaction:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethoxybenzaldehyde (1 equivalent) in the chosen solvent (e.g., glacial acetic acid or toluene).
-
Addition of Reagents: Add nitromethane (1.5-3 equivalents) to the solution.
-
Catalyst Addition: Introduce the catalyst, such as ammonium acetate (0.5-1 equivalent) or a primary amine (e.g., cyclohexylamine, 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain the temperature for the required duration (typically 2-6 hours). Monitor the reaction progress by TLC. If using toluene with an amine catalyst, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using acetic acid, the product may precipitate upon cooling or by the addition of water. If using toluene, wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Filter the crude product and recrystallize it from a suitable solvent, such as ethanol or isopropanol, to obtain the pure this compound.
Visualizations
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4,6-Trimethoxy-beta-nitrostyrene and 3,4,5-trimethoxy-beta-nitrostyrene
In the landscape of organic synthesis and drug development, substituted β-nitrostyrenes are valuable intermediates due to the versatile reactivity of the nitroalkene moiety. This guide provides a detailed comparison of the reactivity of two closely related isomers: 2,4,6-trimethoxy-beta-nitrostyrene and 3,4,5-trimethoxy-beta-nitrostyrene. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, and is intended for researchers, scientists, and professionals in drug development.
Unveiling the Impact of Methoxy Group Positioning on Reactivity
The reactivity of β-nitrostyrenes is predominantly governed by the electrophilic nature of the β-carbon, which is susceptible to nucleophilic attack. The electron-withdrawing nitro group significantly activates the double bond for such reactions. However, the substitution pattern on the aromatic ring, in this case by methoxy groups, introduces electronic and steric effects that modulate this reactivity.
Electronic Effects: Methoxy groups are electron-donating through resonance, which can decrease the electrophilicity of the β-carbon by increasing the electron density of the conjugated system. In 3,4,5-trimethoxy-beta-nitrostyrene , the methoxy groups at the meta- (3 and 5) and para- (4) positions contribute to this electron-donating effect.
Conversely, in This compound , the presence of two methoxy groups in the ortho positions (2 and 6) in addition to the para-methoxy group (4) leads to a more pronounced electron-donating effect on the aromatic ring. This increased electron density delocalized into the nitrostyrene system is expected to reduce the electrophilicity of the β-carbon to a greater extent than in the 3,4,5-isomer, thereby decreasing its reactivity towards nucleophiles.
Steric Hindrance: The most significant differentiating factor between the two isomers is the steric hindrance imposed by the ortho-methoxy groups in this compound. These bulky groups flank the vinylnitro moiety, impeding the approach of nucleophiles to the β-carbon. This steric congestion is absent in the 3,4,5-isomer, where the methoxy groups are more remote from the reaction center. Consequently, reactions involving nucleophilic attack are expected to be significantly slower for the 2,4,6-isomer.
The interplay of these electronic and steric factors is visually represented in the following diagram.
Caption: A diagram illustrating the influence of substituent positions on the reactivity of the two isomers.
Experimental Data Comparison
Synthesis via Henry Condensation
Both isomers are typically synthesized via a Henry condensation (or nitroaldol condensation) between the corresponding trimethoxybenzaldehyde and nitromethane. The reaction conditions and reported yields can provide an indirect measure of the reactivity of the starting aldehydes, which can be influenced by the same electronic and steric factors.
| Isomer | Precursor Aldehyde | Catalyst/Solvent System | Reported Yield |
| This compound | 2,4,6-Trimethoxybenzaldehyde | Ammonium acetate / Acetic acid | ~95%[1] |
| 3,4,5-Trimethoxy-beta-nitrostyrene | 3,4,5-Trimethoxybenzaldehyde | Cyclohexylamine / Acetic acid | ~77%[2] |
| 3,4,5-Trimethoxy-beta-nitrostyrene | 3,4,5-Trimethoxybenzaldehyde | Dimethylammonium chloride, Potassium fluoride / Toluene, Nitromethane | Not specified[3] |
It is important to note that direct comparison of yields is challenging due to variations in reaction conditions and optimization. However, the high yield reported for the 2,4,6-isomer suggests that the condensation is efficient.
Reduction to Phenethylamines
The reduction of the nitro group and the double bond to form the corresponding phenethylamine is a common transformation for these compounds. The conditions required for this reduction can reflect the steric accessibility of the nitroalkene moiety.
| Isomer | Reducing Agent | Observations and Inferences |
| This compound | Sodium Borohydride (NaBH₄) | Reduction is possible, but steric hindrance from ortho-methoxy groups may require more forcing conditions or longer reaction times compared to the 3,4,5-isomer. |
| 3,4,5-Trimethoxy-beta-nitrostyrene | Sodium Borohydride (NaBH₄) | The reduction is well-documented.[2][3] To avoid the formation of dimeric byproducts, a 4-molar equivalent of NaBH₄ is often recommended.[1] |
The general consensus from the available literature suggests that the reduction of the 3,4,5-isomer is a more straightforward and commonly reported procedure, potentially indicating a higher reactivity due to lower steric hindrance.
Experimental Protocols
Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene
This protocol is adapted from a detailed photo essay on the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane.[2]
Materials:
-
3,4,5-trimethoxybenzaldehyde (20.21 g, 103 mmol)
-
Nitromethane (40 mL)
-
Acetic acid (150 mL)
-
Cyclohexylamine (20 mL)
-
Methanol (for recrystallization)
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a solution of 150 mL of acetic acid and 40 mL of nitromethane, add 20.21 g of 3,4,5-trimethoxybenzaldehyde and 20 mL of cyclohexylamine.
-
Heat the solution to 95°C and maintain for 90 minutes.
-
Allow the orange solution to cool to 60°C and then decant into a beaker for faster cooling.
-
With good stirring, slowly dilute the cooled solution with 325 mL of water to induce the formation of a thick yellow crystalline mass.
-
Combine all crystals, filter, and wash thoroughly with water (3 x 65 mL).
-
Recrystallize the crude product from methanol (approximately 192 mL) with a small amount of ethyl acetate (3 mL) to remove impurities.
-
The expected yield of the canary yellow crystals is approximately 19.12 g (77%).
Reduction of 3,4,5-Trimethoxy-beta-nitrostyrene to 3,4,5-Trimethoxyphenyl-2-nitroethane
This protocol describes the reduction of the double bond of the nitrostyrene.[2][3]
Materials:
-
β-nitro-3,4,5-trimethoxystyrene (4.07 g, 17 mmol)
-
Sodium borohydride (NaBH₄) (2.57 g, 68 mmol)
-
Ethanol (40 mL)
-
Ethyl acetate (70 mL)
-
50% Acetic acid
-
Sodium chloride (solid)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a cold water bath, stir a solution of 2.57 g of NaBH₄ in 40 mL of ethanol and 70 mL of ethyl acetate.
-
Add 4.07 g of β-nitro-3,4,5-trimethoxystyrene in small portions, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, stir the creamy white solution for an additional 30 minutes.
-
Slowly add 50% acetic acid dropwise to quench the excess borohydride until gas evolution ceases.
-
Decant the solution into a beaker and saturate with solid sodium chloride, stirring for 5 minutes to separate the layers.
-
Remove the bottom aqueous layer and dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crystalline product.
Logical Workflow for Reactivity Comparison
The following diagram outlines the logical workflow for comparing the reactivity of the two isomers, starting from their structural differences and leading to predictions and experimental observations.
Caption: A logical workflow for comparing the reactivity of the two isomers.
Conclusion
Based on fundamental principles of organic chemistry, 3,4,5-trimethoxy-beta-nitrostyrene is predicted to be more reactive towards nucleophiles than this compound . This is primarily due to the significant steric hindrance around the reactive site in the 2,4,6-isomer, which outweighs the slightly stronger deactivating electronic effect of its methoxy groups. While direct quantitative comparative data is scarce, the available experimental procedures for synthesis and reduction align with this prediction. For researchers and drug development professionals, this difference in reactivity is a critical consideration when designing synthetic routes and developing structure-activity relationships for molecules derived from these valuable intermediates. Further kinetic studies are warranted to provide a quantitative measure of this reactivity difference.
References
A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-nitrostyrene and its derivatives is a cornerstone reaction in organic chemistry, providing a valuable building block for a wide array of pharmaceuticals and fine chemicals. The efficiency of this synthesis, which most commonly proceeds via a Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for β-nitrostyrene synthesis involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the performance of several common and emerging catalytic systems based on reported experimental data.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Homogeneous Base Catalysts | ||||||
| Methylamine (in Methanol) | Varies | Room Temp. | 6 h - 7 days | 40-85 | Simple, mild conditions. | Long reaction times, potential for polymer formation.[1] |
| Ethylenediamine (in Isopropanol) | ~25 mol% | Reflux | 12 h | High | Good yields. | Requires reflux conditions. |
| Homogeneous Acid/Ammonium Salt Catalysts | ||||||
| Ammonium Acetate (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Generally useful, shorter reaction times than methylamine, avoids polymer formation.[1][2] | Requires reflux and acidic conditions. |
| Heterogeneous Catalysts | ||||||
| Sulfated Zirconia / Piperidine | 50 mg / 0.1 mmol | Room Temp. | 2 h | 85 | Reusable catalyst, mild conditions. | Requires a co-catalyst system. |
| Layered Double Hydroxides (e.g., Cu:Mg:Al) | 0.5 g | 90 | Varies | Good to High | Environmentally benign, reusable. | Higher temperatures may be required. |
| Modern Catalytic Systems | ||||||
| Ionic Liquids ([SFHEA][HSO₄]) | Varies | 60 | 1 - 2.5 h | up to 98 | High yields, short reaction times, reusable, solvent-free. | Higher initial cost. |
| Microwave-assisted (Ammonium Acetate) | 0.8 mmol | 150 | 5 min | High | Drastically reduced reaction times.[3] | Requires specialized microwave equipment. |
| Cu(II) Tetrafluoroborate / NaNO₂ | Varies | Room Temp. | 7 h | 31-72 | One-pot synthesis from styrenes.[4] | Moderate yields, uses iodine. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Methylamine-Catalyzed Synthesis
This protocol is a classical example of a base-catalyzed Henry-Knoevenagel reaction.
-
Procedure: To a solution of the benzaldehyde (0.1 mole) in a minimal amount of methanol, add the nitroalkane (0.15 mole). To this mixture, add 5 mL of a 5% methanolic methylamine solution. The reaction is allowed to proceed at room temperature. The optimal reaction time can vary from six hours to three days. The solid product is collected by filtration after chilling the reaction mixture.[1]
Ammonium Acetate in Acetic Acid
A widely used and generally effective method for a variety of substituted benzaldehydes.
-
Procedure: A mixture of the aldehyde (5 g), the nitroalkane (5 mL), and ammonium acetate (2 g) in glacial acetic acid (20 mL) is refluxed for two hours. The reaction mixture is then poured into ice-water. The resulting solid product is collected and can be recrystallized from a suitable solvent like methanol or ethanol.[1][2]
Ionic Liquid-Catalyzed Solvent-Free Synthesis
This modern approach offers high efficiency and green chemistry advantages.
-
Procedure: In a typical reaction, the aromatic aldehyde, nitroalkane, and the acidic ionic liquid catalyst (e.g., [SFHEA][HSO₄]) are mixed together without any additional solvent. The mixture is then heated to the specified temperature (e.g., 60 °C) and stirred for the required time (e.g., 1-2.5 hours). The product can be extracted with a suitable organic solvent, and the ionic liquid can be recovered and reused.
Microwave-Assisted Synthesis
This method dramatically accelerates the reaction, offering a significant time advantage.
-
Procedure: In a microwave-safe vial, dissolve the 4-hydroxy-3-methoxybenzaldehyde (0.46 g, 3.0 mmol) and ammonium acetate (0.06 g, 0.8 mmol) in nitromethane (2.5 mL). The vial is then placed in a microwave reactor and heated to 150 °C for 5 minutes. After the reaction, the excess nitromethane is removed under reduced pressure.[3]
Visualizing the Synthesis Workflow
The general workflow for the synthesis of β-nitrostyrene via the Henry-Knoevenagel condensation is depicted below. This process involves the condensation of an aldehyde with a nitroalkane, followed by dehydration to yield the final product.
Caption: General workflow for β-nitrostyrene synthesis.
Signaling Pathways and Logical Relationships
The catalytic cycle of the base-catalyzed Henry reaction, which is the fundamental mechanism for many of the discussed syntheses, is illustrated below. The base deprotonates the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the β-nitrostyrene.
Caption: Catalytic cycle of the base-catalyzed Henry reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Item - Novel Multiple-Acidic Ionic Liquids: Catalysts for Environmentally Friendly Benign Synthesis of trans-β-Nitrostyrenes under Solvent-Free Conditions - figshare - Figshare [figshare.com]
Spectroscopic Characterization of 2,4,6-Trimethoxy-beta-nitrostyrene: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. 2,4,6-Trimethoxy-beta-nitrostyrene, a substituted nitroalkene, and its isomers are valuable precursors in the synthesis of various pharmacologically active compounds.[1] This guide provides a comparative overview of the spectroscopic techniques used to characterize this compound, with supporting data from its structural isomers and related analogs.
Comparative Spectroscopic Data
The structural elucidation of this compound and its alternatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data for these compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | =CH-NO₂ (ppm) | =CH-Ar (ppm) | -OCH₃ (ppm) |
| 2,4,6-Trimethoxy-β-nitrostyrene (Predicted) | ~6.2 (s, 2H) | ~7.9 (d, J≈13.6 Hz, 1H) | ~7.5 (d, J≈13.6 Hz, 1H) | ~3.85 (s, 6H, C2, C6), ~3.80 (s, 3H, C4) |
| 2,4,5-Trimethoxy-β-nitrostyrene | 7.1 (s, 1H), 6.6 (s, 1H) | 8.0 (d, 1H) | 7.5 (d, 1H) | 3.95 (s, 3H), 3.90 (s, 3H), 3.85 (s, 3H) |
| 3,4,5-Trimethoxy-β-nitrostyrene | 6.75 (s, 2H) | 7.9 (d, J=13.6 Hz, 1H) | 7.5 (d, J=13.6 Hz, 1H) | 3.9 (s, 9H) |
| 3,4-Dimethoxy-β-nitrostyrene | 7.1-6.9 (m, 3H) | 7.9 (d, J=13.7 Hz, 1H) | 7.4 (d, J=13.7 Hz, 1H) | 3.9 (s, 6H) |
| 4-Methoxy-β-nitrostyrene | 7.5 (d, J=8.8 Hz, 2H), 6.9 (d, J=8.8 Hz, 2H) | 8.0 (d, J=13.7 Hz, 1H) | 7.5 (d, J=13.7 Hz, 1H) | 3.8 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C-Ar (ppm) | C=CH-NO₂ (ppm) | C=CH-Ar (ppm) | C-OCH₃ (ppm) | C-NO₂ |
| 2,4,6-Trimethoxy-β-nitrostyrene (Predicted) | ~163 (C2, C6), ~160 (C4), ~110 (C1), ~90 (C3, C5) | ~140 | ~135 | ~56 (C2, C6), ~55 (C4) | - |
| 2,4,5-Trimethoxy-β-nitrostyrene | 154.0, 152.0, 143.0, 115.0, 112.0, 97.0 | 139.0 | 138.0 | 56.5, 56.0, 56.0 | - |
| 3,4,5-Trimethoxy-β-nitrostyrene | 153.8 (C3, C5), 142.3 (C4), 125.7 (C1), 107.1 (C2, C6) | 139.8 | 138.5 | 61.1 (C4), 56.3 (C3, C5) | - |
| 3,4-Dimethoxy-β-nitrostyrene | 152.0, 149.5, 125.0, 123.0, 111.0, 109.0 | 139.5 | 138.0 | 56.0, 55.9 | - |
| 4-Methoxy-β-nitrostyrene | 162.0, 131.0, 123.0, 115.0 | 139.0 | 138.0 | 55.5 | - |
Table 3: Key IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=C) | νas(NO₂) | νs(NO₂) | ν(C-O) |
| 2,4,6-Trimethoxy-β-nitrostyrene (Predicted) | ~1630 | ~1510 | ~1340 | ~1200, ~1120 |
| 3,4,5-Trimethoxy-β-nitrostyrene [2] | 1635 | 1589 | 1326 | 1250, 1125 |
| 3,4-Dimethoxy-β-nitrostyrene | ~1625 | 1508 | 1319 | ~1260, ~1140 |
| 4-Methoxy-β-nitrostyrene | ~1630 | ~1500 | ~1330 | ~1250, ~1170 |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4,6-Trimethoxy-β-nitrostyrene | 239.0794 (Calculated) | Predicted: 222, 208, 193, 178, 165 |
| 3,4,5-Trimethoxy-β-nitrostyrene | 239 (M⁺) | Not specified |
| 3,4-Dimethoxy-β-nitrostyrene | 209 (M⁺) | 179, 164, 151, 136 |
| 4-Methoxy-β-nitrostyrene | 179 (M⁺) | 149, 134, 118, 103 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitrostyrene derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction on the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface. For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for compound characterization.
Caption: Workflow for Spectroscopic Analysis.
Caption: How different techniques provide complementary data.
References
A Comparative Guide to the FT-IR Spectrum of 2,4,6-Trimethoxy-beta-nitrostyrene and its Analogs
For researchers and professionals in drug development and organic synthesis, understanding the spectral characteristics of novel compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4,6-trimethoxy-beta-nitrostyrene, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of its direct FT-IR spectrum in public databases, this guide leverages spectral data from closely related nitrostyrene derivatives to predict and understand its characteristic absorption bands.
The comparison includes unsubstituted trans-β-nitrostyrene and various methoxy-substituted analogs, offering insights into the electronic effects of substituents on the vibrational frequencies of key functional groups.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its alternatives. The values for this compound are predicted based on the spectral shifts observed in its analogs.
| Compound Name | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C=C Stretch (Alkene) (cm⁻¹) | C-O Stretch (Aryl Ether) (cm⁻¹) | =C-H Out-of-Plane Bend (cm⁻¹) |
| This compound | ~1515-1500 | ~1340-1320 | ~1630-1615 | ~1250-1200 & ~1150-1020 | ~970-960 |
| trans-β-Nitrostyrene | ~1521 | ~1346 | ~1644 | - | ~965 |
| 3,4-Dimethoxy-β-nitrostyrene | ~1491[1] | ~1358[1] | ~1625 | ~1265 | ~960 |
| 3,4,5-Trimethoxy-β-nitrostyrene | ~1589 | ~1326 | ~1635 | ~1240 & ~1130 | ~975 |
| 4-Methoxy-β-nitrostyrene | ~1510 | ~1330 | ~1630 | ~1250 | ~965 |
| β-Nitro-2,4,5-trimethoxystyrene | ~1515 | ~1330 | ~1620 | ~1210 & ~1040 | ~970 |
Note: Values for this compound are predicted based on established trends for substituted nitrostyrenes.
Analysis of Spectral Trends
The FT-IR spectrum of β-nitrostyrenes is dominated by several key absorptions. The strong electron-withdrawing nature of the nitro group significantly influences the electron distribution in the conjugated system, which is reflected in the vibrational frequencies.
-
Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic. In trans-β-nitrostyrene, these appear around 1521 cm⁻¹ and 1346 cm⁻¹, respectively. The presence of electron-donating methoxy groups on the aromatic ring tends to slightly shift these frequencies.
-
Alkene (C=C) Stretch: The stretching of the carbon-carbon double bond in the styrene backbone typically appears in the 1645-1620 cm⁻¹ region. Conjugation with the nitro group and the aromatic ring influences its exact position.
-
Aryl Ether (C-O) Stretches: For the methoxy-substituted compounds, strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether groups are expected between 1275-1200 cm⁻¹ and 1150-1020 cm⁻¹, respectively.
-
Trans-Alkene (=C-H) Bend: The out-of-plane bending vibration for the trans-substituted vinyl protons is a sharp, characteristic peak typically found around 970-960 cm⁻¹.
For this compound, the three methoxy groups are expected to exert a cumulative electronic effect, leading to predictable shifts in these key absorption bands.
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum for solid organic compounds like this compound can be achieved through several standard methods.
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a common method for obtaining transmission spectra of solid samples.
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogeneous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die. Briefly apply a vacuum to remove entrapped air.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software can then produce the final absorbance or transmittance spectrum.
Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a convenient alternative that requires minimal sample preparation.
-
Sample Application: Place a small amount of the solid powder directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: Record the background spectrum with a clean, empty ATR crystal. Then, acquire the sample spectrum. The evanescent wave that penetrates a few micrometers into the sample from the crystal surface generates the spectrum.
-
Cleaning: After analysis, the crystal surface must be thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis of a substituted β-nitrostyrene, like this compound, and its subsequent characterization by FT-IR spectroscopy. The synthesis typically proceeds via a Henry condensation reaction.
Caption: Workflow for Synthesis and FT-IR Analysis of Nitrostyrenes
References
A Comparative Guide to the Mass Spectrometry of 2,4,6-Trimethoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry for the analysis of 2,4,6-Trimethoxy-beta-nitrostyrene against alternative analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison of performance.
Introduction
This compound is a substituted nitrostyrene with potential applications in organic synthesis and as a precursor in drug development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), offers high sensitivity and structural elucidation capabilities. This guide explores the mass spectrometric behavior of this compound and compares it with High-Performance Liquid Chromatography with UV detection (HPLC-UV), another widely used analytical technique.
Mass Spectrometry of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Electron Ionization (EI) is a common ionization method used in GC-MS, which provides detailed fragmentation patterns useful for structural identification.
Predicted Electron Ionization (EI) Fragmentation Pathway
The molecular ion of this compound has a mass-to-charge ratio (m/z) of 239, corresponding to its molecular weight[1]. The fragmentation of this molecule under EI conditions is predicted to involve several key pathways, primarily initiated by the loss of substituents from the aromatic ring and the nitro group from the side chain.
A significant fragmentation pathway likely involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable ion at m/z 224. Subsequent loss of carbon monoxide (CO) can result in an ion at m/z 196. Another prominent fragmentation is the cleavage of the nitro group (•NO₂), resulting in an ion at m/z 193. Further fragmentation of the trimethoxyphenyl moiety can also be expected.
Comparison of Analytical Techniques: GC-MS vs. HPLC-UV
Both GC-MS and HPLC-UV are suitable for the analysis of β-nitrostyrenes, but they offer different advantages and are suited for different analytical objectives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on polarity in a liquid mobile phase, with UV absorbance-based detection. |
| Sample Volatility | Requires volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones[2]. |
| Identification | Provides detailed structural information from fragmentation patterns. | Identification is based on retention time and UV spectrum, which is less specific than MS. |
| Sensitivity | Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is dependent on the chromophore of the analyte; good for compounds with strong UV absorbance[3][4]. |
| Quantification | Can provide accurate quantification, often requiring an internal standard. | A robust and widely used technique for quantitative analysis. |
| Sample Preparation | May require derivatization for polar compounds to increase volatility[5]. | Generally simpler sample preparation, dissolving the sample in a suitable solvent. |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[1].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[1].
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as acetone or ethyl acetate to a concentration of approximately 10 µg/mL.
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is suitable for the routine quantification and purity analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 310 nm, which is a typical absorbance maximum for β-nitrostyrenes.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL) and filter through a 0.45 µm syringe filter before injection.
Logical Workflow for Method Selection
The choice between GC-MS and HPLC-UV depends on the specific analytical goal. The following workflow can guide the decision-making process.
Conclusion
For the detailed structural analysis and identification of this compound and its potential impurities, GC-MS with electron ionization is the superior technique due to the rich structural information provided by its fragmentation patterns. For routine quality control, such as purity assessment and quantification where the identity of the compound is already known, HPLC-UV offers a simpler, robust, and often faster method of analysis. The choice of method should be guided by the specific requirements of the research or development phase.
References
A Comparative Guide to the Purity Assessment of 2,4,6-Trimethoxy-beta-nitrostyrene by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,4,6-Trimethoxy-beta-nitrostyrene. This document outlines a detailed HPLC methodology, presents a comparative analysis with alternative methods, and includes supporting data and visualizations to aid researchers in selecting the most appropriate analytical strategy for their needs.
Introduction
This compound is a valuable intermediate in organic synthesis. Its purity is critical for the successful synthesis of downstream target molecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of such compounds due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile molecules. This guide will delve into a detailed HPLC protocol and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity assessment of this compound.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Primary Use | Quantitative purity assessment, separation of non-volatile impurities | Identification and quantification of volatile impurities and byproducts | Structural elucidation and confirmation, quantitative analysis with an internal standard |
| Typical Purity Result | ≥95%[1] | Provides relative abundance of volatile components | Provides structural information and molar purity |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Suitable for thermally labile compounds | Risk of degradation for thermally sensitive compounds | Non-destructive |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) | Lower (µg to mg level) |
| Resolution | High | Very high | Moderate |
| Quantification | Excellent with external/internal standards | Good with appropriate calibration | Excellent with a suitable internal standard |
| Impurity Detection | Detects non-volatile starting materials, byproducts, and isomers[2] | Detects volatile starting materials and byproducts | Detects structurally different impurities |
Experimental Protocols
This proposed method is based on established protocols for the analysis of aromatic nitro compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on UV-Vis spectra of the structurally similar beta-nitro-2,4,5-trimethoxystyrene, a detection wavelength in the range of 280-320 nm is expected to provide good sensitivity[3]. A photodiode array (PDA) detector would be ideal to monitor multiple wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase starting condition (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile impurities. A typical method would involve dissolving the sample in a volatile solvent like dichloromethane or ethyl acetate and injecting it into the GC. The mass spectrometer provides structural information on the separated components, aiding in the identification of starting materials like 2,4,6-trimethoxybenzaldehyde and nitromethane, as well as other volatile byproducts. However, the high temperatures in the GC inlet and column may cause degradation of the nitrostyrene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the main component and the identification of major impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to an accurately weighed sample to determine the absolute purity. This method is non-destructive but generally less sensitive than chromatographic techniques for trace impurities.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Comparison of analytical methods.
References
Reactivity of Electron-Donating Substituted Beta-Nitrostyrenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of β-nitrostyrenes bearing electron-donating substituents in various chemical transformations, with a focus on Michael addition reactions. The information presented is supported by experimental data to aid in the selection and application of these versatile building blocks in organic synthesis and drug discovery.
Introduction
β-Nitrostyrenes are valuable synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic attacks. The substituent on the phenyl ring plays a crucial role in modulating the electrophilicity of the β-carbon and, consequently, the overall reactivity of the molecule. This guide specifically examines the impact of electron-donating groups (EDGs) on the reactivity of β-nitrostyrenes, providing a comparative analysis based on kinetic data and reaction outcomes.
The Influence of Electron-Donating Groups on Reactivity
Electron-donating groups, such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NR₂), decrease the reactivity of β-nitrostyrenes towards nucleophiles in Michael addition reactions. This effect is attributed to the resonance and inductive effects of the EDGs, which increase the electron density on the aromatic ring and, by extension, on the β-carbon of the nitroalkene. This reduces the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack.
Kinetic studies on the Michael-type reactions of substituted β-nitrostyrenes with amines have provided quantitative insights into this phenomenon. Hammett plots, which correlate reaction rates with substituent constants (σ), show a positive reaction constant (ρ value), indicating that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[1][2]
Quantitative Reactivity Comparison: Michael Addition with Piperidine
The following table summarizes the kinetic data for the Michael addition of piperidine to various electron-donating substituted β-nitrostyrenes in acetonitrile at 25.0 °C. The data is extracted from a kinetic study by Um et al. (2013), which investigated both uncatalyzed (k₂) and amine-catalyzed (k₃) reaction pathways.[1][2]
| Substituent (X) | σₚ Value | k₂ (M⁻¹s⁻¹) | k₃ (M⁻²s⁻¹) |
| p-OCH₃ | -0.27 | 0.29 | 1.85 |
| p-CH₃ | -0.17 | 0.45 | 2.80 |
| H | 0.00 | 0.77 | 4.86 |
| p-Cl | +0.23 | 1.50 | 11.5 |
| p-CN | +0.66 | 6.46 | 93.3 |
| p-NO₂ | +0.78 | 11.5 | 211 |
Note: Data for electron-withdrawing groups (p-Cl, p-CN, p-NO₂) are included for comparison and to illustrate the trend observed in the Hammett plot.
As the data clearly indicates, the rate constants (both k₂ and k₃) decrease as the electron-donating ability of the para-substituent increases (from H to p-OCH₃).
Visualizing the Reaction Pathway
The Michael addition of an amine to a β-nitrostyrene can proceed through both an uncatalyzed and a catalyzed pathway, as illustrated below.
Caption: General mechanism for the uncatalyzed and amine-catalyzed Michael addition to β-nitrostyrene.
Experimental Protocols
Synthesis of Substituted β-Nitrostyrenes (General Procedure)
Substituted β-nitrostyrenes are commonly synthesized via a Henry condensation reaction between the corresponding substituted benzaldehyde and nitromethane.[3][4][5]
Materials:
-
Substituted benzaldehyde (1 eq)
-
Nitromethane (6.9 eq)
-
Ammonium acetate (2.4 eq)
-
Acetic acid
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of ammonium acetate in acetic acid, add nitromethane followed by the substituted benzaldehyde.
-
Reflux the mixture for six hours at 100 °C.
-
Cool the reaction to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with a 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Kinetic Measurements of Michael Addition (General Procedure)
The kinetics of the Michael addition of amines to β-nitrostyrenes can be monitored using UV-Vis spectrophotometry by observing the disappearance of the β-nitrostyrene substrate.[6]
Caption: Experimental workflow for kinetic analysis of Michael addition.
Materials:
-
Substituted β-nitrostyrene
-
Amine (e.g., piperidine)
-
Acetonitrile (spectrophotometric grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of the desired β-nitrostyrene and amine in acetonitrile.
-
Set the temperature of the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, mix the β-nitrostyrene solution with a large excess (at least 20-fold) of the amine solution to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the decrease in absorbance of the β-nitrostyrene at its maximum wavelength (λmax), typically around 309 nm.
-
Record the absorbance at regular time intervals until the reaction is complete (at least 80%).
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
To dissect the uncatalyzed (k₂) and catalyzed (k₃) rate constants, a series of experiments are performed at varying amine concentrations. The values of k₂ and k₃ are then obtained from the intercept and slope, respectively, of the linear plot of k_obs/[Amine] versus [Amine].[2][6]
Conclusion
The reactivity of β-nitrostyrenes in Michael addition reactions is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups decrease the electrophilicity of the β-carbon, leading to a reduction in reaction rates. This guide provides a quantitative comparison and detailed experimental protocols to assist researchers in understanding and utilizing these important synthetic intermediates. The predictable nature of these substituent effects, as demonstrated by Hammett analysis, allows for the rational design of substrates with tailored reactivity for specific synthetic applications.
References
- 1. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. rsc.org [rsc.org]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Stability Under Scrutiny: A Comparative Guide to 2,4,6-Trimethoxy-beta-nitrostyrene Isomers
For researchers, scientists, and professionals in drug development, understanding the stability of isomeric compounds is paramount. This guide provides a comparative analysis of the stability of cis- and trans-2,4,6-Trimethoxy-beta-nitrostyrene, offering insights into their anticipated behavior under various stress conditions and detailing the experimental protocols necessary for their evaluation.
The geometric isomers of 2,4,6-Trimethoxy-beta-nitrostyrene, arising from the substitution pattern around the carbon-carbon double bond, are expected to exhibit different stability profiles. The trans (E) isomer is generally the more thermodynamically stable form due to reduced steric hindrance compared to the cis (Z) isomer.[1] This inherent stability has implications for synthesis, storage, and biological activity.
Comparative Stability Analysis
| Stress Condition | Parameter | Expected Outcome for trans-Isomer | Expected Outcome for cis-Isomer | Rationale |
| Thermal | Degradation Rate | Low | Moderate to High | The higher energy state of the cis-isomer makes it more susceptible to thermal degradation. |
| Photolytic (UV/Vis) | Isomerization & Degradation | Isomerization to cis-isomer, followed by potential degradation | Potential isomerization to trans-isomer and degradation | UV irradiation can provide the energy to overcome the rotational barrier of the double bond, leading to isomerization. Prolonged exposure can lead to degradation of both isomers. |
| Acidic Hydrolysis | Degradation Rate | Moderate | Moderate to High | The nitro group can be susceptible to hydrolysis under acidic conditions. The less stable cis-isomer may degrade faster. |
| Basic Hydrolysis | Degradation Rate | High | High | β-Nitrostyrenes are generally unstable in basic conditions, which can catalyze polymerization or other degradation pathways. |
| Oxidative (e.g., H₂O₂) | Degradation Rate | Moderate | Moderate to High | The electron-rich trimethoxy-substituted benzene ring and the double bond are susceptible to oxidation. |
Experimental Protocols
To empirically determine the stability of this compound isomers, the following detailed experimental protocols are recommended.
Protocol 1: Isomerization Study
This protocol allows for the generation of the cis-isomer from the more stable trans-isomer and the subsequent monitoring of the thermal isomerization back to the trans form.
-
Photoisomerization to Generate cis-Isomer:
-
Dissolve a known concentration of the trans-2,4,6-Trimethoxy-beta-nitrostyrene in a suitable solvent (e.g., acetonitrile or chloroform-d).
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 310 nm or 365 nm) at room temperature.
-
Monitor the isomerization process by ¹H-NMR spectroscopy, observing the appearance of signals corresponding to the cis-isomer and the decrease in signals of the trans-isomer.
-
Once a significant amount of the cis-isomer is formed, stop the irradiation.
-
-
Thermal Isomerization Monitoring:
-
Maintain the solution containing the mixture of cis and trans isomers at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
At predetermined time intervals, acquire ¹H-NMR spectra to determine the cis/trans ratio.
-
Plot the natural logarithm of the percentage of the cis-isomer against time to determine the first-order rate constant for the isomerization.
-
Protocol 2: Forced Degradation Studies for Stability-Indicating Method Development
These studies are essential to identify potential degradation products and to develop an analytical method capable of separating the parent isomers from any degradants.
-
Sample Preparation:
-
Prepare stock solutions of both the trans-isomer and a mixture enriched with the cis-isomer (from Protocol 1) in a suitable solvent (e.g., acetonitrile:water).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 1N HCl to the sample solutions. Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Add an equal volume of 1N NaOH to the sample solutions. Keep at room temperature for a defined period, monitoring frequently due to expected rapid degradation.
-
Oxidative Degradation: Add a solution of 3-30% hydrogen peroxide to the sample solutions. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the sample solutions at elevated temperatures (e.g., 60°C, 80°C, 105°C) in the dark.
-
Photolytic Degradation: Expose the sample solutions to a controlled light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a developed stability-indicating HPLC method (see below).
-
Protocol 3: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for the quantitative analysis of the isomers and their degradation products.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Column Temperature: 25-30°C.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.
-
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the logical flow of the stability studies.
Caption: Workflow for the isomerization study of this compound.
Caption: Workflow for forced degradation studies of this compound isomers.
By following these protocols and understanding the inherent stability differences, researchers can effectively characterize the stability of this compound isomers, ensuring the quality and reliability of their research and development efforts.
References
A Comparative Guide to Precursors for the Synthesis of 2,4,6-Trimethoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic precursors for 2,4,6-trimethoxyphenethylamine, a positional isomer of the well-known psychedelic compound mescaline. While 2,4,6-trimethoxyphenethylamine has been reported to be inactive in humans at doses up to 300 mg or more, its synthesis and the exploration of its chemical space remain of interest to researchers in neuropharmacology and medicinal chemistry.[1] This document outlines potential synthetic pathways, provides detailed experimental protocols for analogous compounds, and presents a comparison of precursors to aid in research and development.
Comparison of Synthetic Precursors
The synthesis of 2,4,6-trimethoxyphenethylamine can be approached from several starting materials. The most direct route involves the use of 2,4,6-trimethoxybenzaldehyde. An alternative, more foundational precursor is 1,3,5-trimethoxybenzene, which can be converted to the aforementioned aldehyde. The selection of a precursor will depend on factors such as commercial availability, cost, and the desired scale of the synthesis.
| Precursor | Common Synthetic Route | Advantages | Disadvantages |
| 2,4,6-Trimethoxybenzaldehyde | Henry reaction with nitromethane followed by reduction of the resulting β-nitrostyrene. | More direct route to the target compound. | May be less readily available and more expensive than 1,3,5-trimethoxybenzene. |
| 1,3,5-Trimethoxybenzene | Vilsmeier-Haack reaction to form 2,4,6-trimethoxybenzaldehyde, followed by the Henry reaction and reduction. | Readily available and relatively inexpensive starting material. | Requires an additional synthetic step to generate the aldehyde intermediate. |
Synthetic Pathways and Methodologies
The most plausible synthetic route to 2,4,6-trimethoxyphenethylamine mirrors the well-established synthesis of its isomers, such as 2,4,5-trimethoxyphenethylamine and mescaline (3,4,5-trimethoxyphenethylamine).[2][3] This involves a two-step process starting from the corresponding trimethoxybenzaldehyde: a Henry condensation with nitromethane, followed by the reduction of the intermediate nitrostyrene.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway to 2,4,6-trimethoxyphenethylamine.
Detailed Experimental Protocols
Synthesis of 2,4,6-Trimethoxybenzaldehyde from 1,3,5-Trimethoxybenzene
This procedure is based on a Vilsmeier-Haack reaction.
Experimental Protocol:
-
Under a nitrogen atmosphere, cool a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide to -5 to 0 °C.
-
Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise over a period of 30 to 45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Collect the resulting precipitate by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.[4]
Expected Yield: Approximately 98%.[4]
Synthesis of 2,4,5-Trimethoxyphenethylamine from 2,4,5-Trimethoxybenzaldehyde (Analogous Procedure)
This two-step procedure involves a Henry reaction followed by reduction. It can be adapted for the 2,4,6-isomer.
Step 1: Synthesis of β-Nitro-2,4,5-trimethoxystyrene
-
To a solution of 39.2 g of 2,4,5-trimethoxybenzaldehyde in 160 mL of nitromethane, add 7.0 g of anhydrous ammonium acetate.
-
Heat the mixture on a steam bath for 2 hours.
-
Remove the excess solvent and nitromethane under vacuum to yield a crystalline residue.
-
Triturate the residue with 60 mL of cold methanol, filter, wash with cold methanol, and air dry to obtain β-nitro-2,4,5-trimethoxystyrene.[2]
Step 2: Reduction of β-Nitro-2,4,5-trimethoxystyrene to 2,4,5-Trimethoxyphenethylamine
-
Prepare a suspension of 30 g of powdered lithium aluminum hydride (LAH) in 800 mL of anhydrous, refluxing tetrahydrofuran (THF) with vigorous stirring.
-
Add a solution of 34.9 g of β-nitro-2,4,5-trimethoxystyrene in 200 mL of anhydrous THF to the refluxing LAH suspension.
-
Maintain the reflux for an additional 36 hours.
-
After cooling, cautiously quench the excess LAH by the sequential addition of 30 mL of water, 30 mL of 15% sodium hydroxide solution, and finally 90 mL of water.
-
Filter the solid aluminum salts and wash them with THF.
-
Combine the filtrate and washes, and remove the solvent under vacuum.
-
Dissolve the residue in dichloromethane (CH2Cl2) and wash sequentially with 5% sodium hydroxide solution and water.
-
Extract the organic layer with three 75 mL portions of 1 N hydrochloric acid.
-
Make the combined acidic extracts basic with 25% sodium hydroxide and extract with three 75 mL portions of CH2Cl2.
-
Remove the solvent from the combined organic extracts to yield the free base of 2,4,5-trimethoxyphenethylamine.[2]
Logical Workflow for Precursor Selection
The choice of starting material is a critical decision in any synthetic campaign. The following diagram illustrates the decision-making process for selecting a precursor for the synthesis of 2,4,6-trimethoxyphenethylamine.
Caption: Decision workflow for precursor selection.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6-Trimethoxy-beta-nitrostyrene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,4,6-Trimethoxy-beta-nitrostyrene, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
When managing this compound, particularly in preparation for disposal, adherence to strict safety measures is paramount. The following table summarizes the critical personal protective equipment (PPE) and immediate actions required for safe handling.
| Safety Measure | Specification |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Wear chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Use impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. |
| Protective Clothing | Wear a lab coat or other protective clothing to prevent skin contact.[2] |
| Emergency Procedures | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical advice if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[5][6] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Operational Plan for Unused Product and Contaminated Materials:
-
Segregation and Labeling:
-
Isolate the this compound waste from other laboratory waste streams.
-
Clearly label the waste container with the chemical name and appropriate hazard symbols.
-
-
Packaging:
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) or a complete chemical profile of the waste.
-
Spill Response and Cleanup:
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.[7]
-
-
Containment:
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol as suggested for beta-nitrostyrene), followed by washing with soap and water.[8]
-
All contaminated cleaning materials should be collected and disposed of as hazardous waste.
-
-
Personal Decontamination:
-
Remove and launder any contaminated clothing before reuse.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship within the research community.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
